Sodium Tartrate
Description
Sodium tartrate is a disodium salt of l-( + )-tartaric acid that is identified by transparent, colorless, and odorless crystals. It is obtained as a byproduct of wine manufacturing. This compound is generally recognized as safe (GRAS) as a direct human food ingredient. It acts as an emulsifier and pH control agent in food products. This compound is commonly used as an emulsifier in cheese/cheese spread products and is not to exceed 4% concentration, according to Health Canada regulations.
This compound is a small molecule drug and has 1 investigational indication.
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;(2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHAJAZNSDZJO-OLXYHTOASA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Sodium tartrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tartrate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1028021, DTXSID2057861 | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |
| Source | EPA DSSTox | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | DISODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium tartrate | |
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Solubility |
Soluble in cold water, 1 gram is insoluble in 3 ml of water. Insoluble in ethanol | |
| Details | MSDS | |
| Record name | Sodium tartrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13707 | |
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| Details | MSDS | |
| Record name | DISODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
868-18-8, 51307-92-7, 6106-24-7 | |
| Record name | Sodium tartrate [NF] | |
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| Record name | Disodium (+/-)-tartrate | |
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| Record name | Sodium tartrate | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |
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| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel- | |
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| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |
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| Record name | Disodium tartrate | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt, hydrate (1:2:2) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTO9JB4MDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | DISODIUM (±)-TARTRATE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Sodium Tartrate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tartrate, a disodium (B8443419) salt of tartaric acid, is a versatile and critical reagent in various laboratory settings. Its precise chemical properties make it an invaluable tool in applications ranging from analytical chemistry to biochemistry and pharmaceutical development. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its laboratory applications. The information is presented to be a practical resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound typically exists as a white crystalline powder and is most commonly found in its dihydrate form (C₄H₄Na₂O₆·2H₂O). It is odorless and readily soluble in water.[1][2] The key physicochemical properties of sodium L-(+)-tartrate dihydrate are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₄Na₂O₆·2H₂O | [3][4] |
| Molecular Weight | 230.08 g/mol | [3][4] |
| Appearance | White crystals or crystalline powder | [2][3] |
| Melting Point | 150 °C (decomposes) | [3] |
| Solubility in Water | 290 g/L at 20 °C | [3][5] |
| Solubility in Ethanol | Insoluble | [3] |
| pH of 5% solution | 7.0 - 9.0 at 25 °C | |
| Density | 1.82 g/cm³ | [5] |
| Specific Rotation [α]D²⁰ | +26.3° ± 0.5° (c=1 in water) |
Chemical Reactivity and Stability
This compound is a stable compound under normal laboratory conditions. However, it exhibits reactivity with certain classes of chemical agents and undergoes decomposition at elevated temperatures.
Stability
This compound is stable under normal conditions of use and storage. It should be stored in a tightly closed container in a dry and well-ventilated place to prevent deliquescence.
Reactivity
-
Reaction with Strong Acids: As a salt of a weak acid, this compound will react with strong acids to form tartaric acid and the corresponding sodium salt. For example, with hydrochloric acid, the reaction is:
Na₂C₄H₄O₆(aq) + 2HCl(aq) → H₂C₄H₄O₆(aq) + 2NaCl(aq)
-
Reaction with Strong Bases: this compound is stable in the presence of strong bases.
-
Reaction with Oxidizing Agents: this compound can be oxidized by strong oxidizing agents. For instance, hydrogen peroxide can oxidize the tartrate ion, a reaction that can be catalyzed by cobalt(II) ions.
Thermal Decomposition
Upon heating, this compound dihydrate loses its water of crystallization. At higher temperatures (around 150 °C), it begins to decompose, eventually yielding sodium carbonate and carbon oxides.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the chemical properties of this compound.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction.
Caption: Synthesis of this compound Dihydrate.
Methodology:
-
Dissolution: Dissolve a known mass of L-(+)-tartaric acid in distilled water in a beaker with stirring.
-
Neutralization: Slowly add a stoichiometric amount of a sodium hydroxide solution to the tartaric acid solution. The reaction is exothermic, so the addition should be done carefully. The pH of the solution should be monitored and adjusted to be between 7.0 and 8.0.[1]
-
Crystallization: The resulting this compound solution is then concentrated by heating and subsequently cooled to induce crystallization.
-
Isolation and Purification: The crystals of this compound dihydrate are collected by filtration, washed with cold distilled water to remove any soluble impurities, and then dried in an oven at a temperature below its decomposition point.
Determination of Water Content by Karl Fischer Titration
This compound dihydrate is a primary standard for the standardization of Karl Fischer reagents due to its stable and precise water content of 15.66%.
Caption: Karl Fischer Titration Workflow.
Methodology:
-
Apparatus Preparation: The Karl Fischer titrator is prepared according to the manufacturer's instructions, ensuring a dry titration vessel.
-
Sample Preparation: A precisely weighed amount of this compound dihydrate (typically 150-350 mg) is added to the titration vessel containing a suitable solvent like methanol.[3]
-
Titration: The sample is titrated with the Karl Fischer reagent until the electrometric endpoint is reached and persists for a specified time.
-
Calculation: The water equivalence factor (F) of the Karl Fischer reagent, in mg of water per mL of reagent, is calculated using the formula: F = (0.1566 × w) / v where:
-
w = weight of this compound dihydrate in mg
-
v = volume of Karl Fischer reagent consumed in mL[3]
-
Determination of Solubility
The solubility of this compound in water can be determined at various temperatures to construct a solubility curve.
Methodology:
-
Preparation of Saturated Solution: A series of test tubes, each containing a known mass of this compound and a known volume of distilled water, are prepared.
-
Equilibration: The test tubes are placed in a temperature-controlled water bath and heated with stirring until all the solid dissolves.
-
Crystallization Point Determination: The solutions are then allowed to cool slowly with continuous stirring. The temperature at which the first crystals appear is recorded as the saturation temperature for that specific concentration.
-
Data Collection: This process is repeated for different concentrations of this compound.
-
Solubility Curve Construction: The solubility (in g of this compound per 100 g of water) is plotted against the saturation temperature to generate a solubility curve.
Measurement of Specific Rotation
The optical activity of L-(+)-sodium tartrate is a key identifying property.
Methodology:
-
Solution Preparation: A solution of known concentration of sodium L-(+)-tartrate dihydrate is prepared by accurately weighing the solid and dissolving it in a precise volume of distilled water in a volumetric flask. A typical concentration is 1 g per 100 mL (c=1).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (distilled water).
-
Measurement: The prepared this compound solution is placed in the polarimeter cell, and the observed optical rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589.3 nm) and temperature (typically 20 °C).
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the polarimeter tube in decimeters
-
c = concentration of the solution in g/mL
-
Reactivity and Signaling Pathways
While this compound itself is not directly involved in complex biological signaling pathways in the traditional sense, its ability to chelate metal ions is a key aspect of its reactivity, which can be visualized. A notable example is its role in the cobalt-catalyzed oxidation by hydrogen peroxide.
Caption: Cobalt-Catalyzed Oxidation of Tartrate.
In this reaction, cobalt(II) ions are oxidized by hydrogen peroxide to cobalt(III), which then forms a complex with the tartrate ion. This complex facilitates the oxidation of the tartrate, after which the cobalt is reduced back to its +2 state, demonstrating its catalytic role.
Conclusion
The chemical properties of this compound, particularly its stability, well-defined stoichiometry of its dihydrate, and its reactivity as a chelating agent, make it an indispensable reagent in the modern laboratory. This guide provides essential technical information and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the effective and accurate use of this compound in their work. A thorough understanding of these properties is crucial for achieving reliable and reproducible results in a wide range of scientific applications.
References
An In-depth Technical Guide to the Synthesis and Purification of Sodium Tartrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of sodium tartrate (Na₂C₄H₄O₆), a compound with applications in the pharmaceutical industry, food production, and as a laboratory reagent. This document details the chemical principles, experimental protocols, and analytical methods necessary for the preparation of high-purity this compound dihydrate for research and development purposes.
Synthesis of this compound Dihydrate
This compound is synthesized by the neutralization of tartaric acid with a suitable sodium base, such as sodium hydroxide (B78521) or sodium carbonate. The reaction is typically performed in an aqueous solution. The dihydrate form is the common product when crystallized from water.
Reaction Scheme:
C₄H₆O₆ (Tartaric Acid) + 2 NaOH (Sodium Hydroxide) → Na₂C₄H₄O₆ (this compound) + 2 H₂O
Stoichiometry and Reagents:
A precise 1:2 molar ratio of tartaric acid to sodium hydroxide is crucial for the complete neutralization to disodium (B8443419) tartrate.
| Reagent | Molar Mass ( g/mol ) |
| L-(+)-Tartaric Acid | 150.09 |
| Sodium Hydroxide | 40.00 |
| This compound Dihydrate | 230.08 |
Experimental Protocol: Synthesis of this compound Dihydrate
-
Dissolution of Tartaric Acid: In a suitable reaction vessel, dissolve one molar equivalent of L-(+)-tartaric acid in a minimum amount of deionized water with stirring. Gentle heating may be applied to facilitate dissolution.
-
Preparation of Sodium Hydroxide Solution: Prepare a solution containing two molar equivalents of sodium hydroxide in deionized water.
-
Neutralization: Slowly add the sodium hydroxide solution to the tartaric acid solution with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature. The pH of the solution should be monitored and adjusted to a final pH of approximately 7.0-7.5.[1]
-
Concentration: The resulting this compound solution is then concentrated by heating to induce crystallization upon cooling.
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of this compound dihydrate crystals.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold deionized water, and then dried in an oven at a temperature below 150°C to avoid loss of water of crystallization.[1]
Logical Workflow for this compound Synthesis:
Caption: Workflow for the synthesis of this compound dihydrate.
Purification of this compound Dihydrate
Recrystallization is the primary method for purifying this compound. This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. Water is an excellent solvent for the recrystallization of this compound dihydrate.
Solubility Data:
The solubility of this compound in water increases with temperature, which is a key factor for successful recrystallization. One gram of this compound is soluble in 3 ml of water.[1][2]
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | ~33 |
| 43 | 69[3] |
Experimental Protocol: Recrystallization of this compound Dihydrate
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water (near boiling) with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, the solution can then be placed in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound dihydrate crystals in an oven at a temperature below 150°C.
Logical Workflow for Purification by Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Characterization and Purity Analysis
Several analytical techniques are employed to confirm the identity, purity, and water content of the synthesized this compound dihydrate.
Physicochemical Properties:
| Property | Value |
| Appearance | White crystalline powder or transparent, colorless crystals[1][4] |
| Molar Mass | 230.08 g/mol (dihydrate)[5] |
| Density | 1.82 g/cm³ |
| Solubility in Water | 290 g/L |
| Solubility in Ethanol | Insoluble[5] |
| pH (50 g/L in H₂O at 25°C) | 8 |
3.1. Water Content Determination by Karl Fischer Titration
This compound dihydrate is a primary standard for Karl Fischer titration due to its stable and precise water content of 15.66%.[6]
Experimental Protocol: Karl Fischer Titration
-
Apparatus: A Karl Fischer titrator.
-
Reagents: Karl Fischer reagent, anhydrous methanol (B129727).
-
Procedure:
-
Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh 100-200 mg of the finely powdered this compound dihydrate sample and add it to the titration vessel.[7]
-
Titrate with the Karl Fischer reagent to a stable endpoint.
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined water equivalent of the Karl Fischer reagent.
3.2. Purity Assay by Titration
The purity of this compound can be determined by a non-aqueous titration with perchloric acid in glacial acetic acid.
Experimental Protocol: Purity Assay by Titration
-
Reagents: 0.1 N Perchloric acid in glacial acetic acid, glacial acetic acid, crystal violet indicator.
-
Procedure:
-
Calculation: Each milliliter of 0.1 N perchloric acid is equivalent to 0.01151 g of Na₂C₄H₄O₆·2H₂O.[3]
3.3. Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol: FTIR Sample Preparation (KBr Pellet)
-
Grinding: Grind a small amount of the dried this compound sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analysis: Obtain the IR spectrum of the pellet. Key characteristic peaks include strong absorptions from the carboxylate groups and hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy in deuterium (B1214612) oxide (D₂O) can be used to confirm the structure of the tartrate anion.
Experimental Protocol: ¹H NMR Sample Preparation
-
Dissolution: Dissolve a small amount of the this compound sample in D₂O.
-
Analysis: Acquire the ¹H NMR spectrum. The spectrum is expected to show a singlet for the two equivalent methine protons of the tartrate backbone.
Signaling Pathway and Logical Relationship Diagram:
Caption: Analytical workflow for the characterization of this compound.
References
- 1. fao.org [fao.org]
- 2. This compound | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
In-Depth Technical Guide to the Crystal Structure of Sodium Tartrate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a compound of significant interest in pharmaceutical sciences and analytical chemistry. This document details the crystallographic parameters, molecular geometry, and the experimental protocols used in its structural determination, offering a core resource for researchers in the field.
Introduction
This compound dihydrate is the sodium salt of L-(+)-tartaric acid and is notable for its precise stoichiometry of water content, making it a primary standard in Karl Fischer titration for water determination. Its piezoelectric properties have also garnered research interest. A thorough understanding of its crystal and molecular structure is fundamental to appreciating its chemical and physical properties, which is crucial for its application in drug development and materials science.
The definitive crystal structure of sodium D-tartrate dihydrate was determined by G. K. Ambady and G. Kartha in 1968, providing a foundational understanding of its solid-state architecture. This guide synthesizes their findings and presents them in a modern, accessible format for today's researchers.
Crystallographic Data
The crystal structure of this compound dihydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four formula units per unit cell.[1] The crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.460 (± 0.005) |
| b (Å) | 14.670 (± 0.005) |
| c (Å) | 4.959 (± 0.003) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 834.3 |
| Z | 4 |
| Temperature of Measurement | 24 °C |
| R-index | 0.035 |
Molecular and Crystal Structure
The asymmetric unit of this compound dihydrate contains two sodium ions, one tartrate anion, and two water molecules. The tartrate ion itself is not perfectly symmetrical in the crystalline state.[1] The overall structure is a complex three-dimensional network held together by ionic bonds between the sodium cations and the carboxylate and hydroxyl groups of the tartrate anions, as well as an extensive network of hydrogen bonds involving the water molecules.
Coordination of Sodium Ions
Both sodium atoms in the asymmetric unit are six-coordinate, forming distorted octahedral geometries. These octahedra share edges, creating a continuous network.
Hydrogen Bonding
The water molecules play a crucial role in stabilizing the crystal structure through a network of intermolecular hydrogen bonds.[1] These hydrogen bonds link the tartrate anions and the coordinated water molecules, creating a robust three-dimensional framework.
Experimental Protocols
The determination of the crystal structure of this compound dihydrate involves several key experimental stages, from crystal growth to data analysis.
Crystal Growth
Single crystals of this compound dihydrate are typically grown from an aqueous solution of the commercially available salt at room temperature.[1] A saturated solution is prepared, and slow evaporation of the solvent allows for the formation of well-defined, single crystals suitable for X-ray diffraction analysis.
X-ray Diffraction Data Collection
The crystallographic data were collected using a combination of Weissenberg photography and diffractometer methods, which were standard for the time of the original study.[1]
-
Radiation: The specific X-ray source (e.g., Cu Kα or Mo Kα) is a critical parameter.
-
Data Collection Method: The intensity data were initially collected using the multiple film Weissenberg equi-inclination technique, with rotation about the c-axis.[1] The structure was later refined using data collected from a diffractometer.[1]
-
Temperature: The data collection was performed at room temperature (24 °C).[1]
Structure Solution and Refinement
The crystal structure was solved using the heavy-atom method, with the positions of the sodium atoms determined from a 3-D sharpened Patterson map.[1] The remaining non-hydrogen atoms were located from subsequent Fourier syntheses. The structure was then refined by the method of least squares to a final R-index of 0.035.[1]
Data Visualization
To better understand the relationships and workflows involved in the crystal structure analysis of this compound dihydrate, the following diagrams are provided.
References
A Comprehensive Technical Guide to the Solubility of Sodium Tartrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of sodium tartrate in various organic solvents. The information is targeted toward researchers, scientists, and professionals in drug development who require precise data and methodologies for their work. This document summarizes available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Data Summary
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing sources, the following information has been compiled. It is important to note that for many common organic solvents, this compound is qualitatively described as "insoluble."
Table 1: Quantitative Solubility of this compound in Select Organic Solvents
| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | ≥19.4 mg/mL | Data from some chemical suppliers. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | 1.94 mg/mL | Conflicting data from another supplier; sonication is recommended to aid dissolution.[1] |
| Ethanol | C₂H₅OH | 25 | Insoluble | Widely reported as insoluble, though a specific quantitative value is not provided.[2][3] |
| Methanol | CH₃OH | Not Specified | Limited Solubility | Described as having limited solubility, but no quantitative value is available. |
| Alcohol (General) | R-OH | Not Specified | Insoluble | Generally reported as insoluble in alcohols.[4][5][6] |
| Ethers | R-O-R' | Not Specified | Soluble | One source suggests solubility in ethers, but this is not widely corroborated and lacks quantitative data.[7][8] |
Note on Data Discrepancies: The conflicting solubility data for this compound in DMSO highlights the importance of experimental verification for specific research applications.
Experimental Protocols for Solubility Determination
Equilibrium Saturation Method
This is the foundational step for preparing a saturated solution.
Apparatus and Materials:
-
This compound (anhydrous or dihydrate, as required)
-
Organic solvent of interest (e.g., DMSO, methanol, acetone)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the container to prevent solvent evaporation. Place the container in a constant temperature shaker or incubator set to the desired experimental temperature.
-
Agitation: Agitate the mixture for a sufficient period to allow the solution to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the expected solubility. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any suspended solid particles.
Analytical Methods for Concentration Determination
Once a saturated solution is obtained, the concentration of dissolved this compound can be determined using various analytical techniques.
This method is straightforward and suitable for non-volatile solutes.
Apparatus and Materials:
-
Evaporating dish or pre-weighed vial
-
Analytical balance
-
Oven
Procedure:
-
Weighing the Saturated Solution: Accurately weigh the container with the collected saturated solution.
-
Solvent Evaporation: Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The evaporation should be carried out in a fume hood.
-
Drying to a Constant Weight: After the solvent has evaporated, continue to dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighings until the mass no longer changes.
-
Calculation:
-
Mass of saturated solution = (Mass of container + solution) - Mass of empty container
-
Mass of dissolved this compound = (Mass of container + residue) - Mass of empty container
-
Mass of solvent = Mass of saturated solution - Mass of dissolved this compound
-
Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.
-
HPLC is a more sensitive and specific method, particularly for low solubilities.
Apparatus and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Appropriate HPLC column
-
Mobile phase
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent if necessary to bring the concentration within the range of the calibration curve. Inject the prepared sample into the HPLC system and record the peak area.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Account for any dilution to calculate the concentration of the original saturated solution, which represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: General experimental workflow for determining the solubility of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SODIUM L-TARTRATE - Ataman Kimya [atamanchemicals.com]
- 5. atpgroup.com [atpgroup.com]
- 6. Sodium L-(+)-tartrate dihydrate, 99% | Fisher Scientific [fishersci.ca]
- 7. atamankimya.com [atamankimya.com]
- 8. DIthis compound - Ataman Kimya [atamanchemicals.com]
A Cornerstone of Chemical Analysis: The History and Application of Sodium Tartrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From the foundational discoveries of stereochemistry to its indispensable role in modern analytical techniques, sodium tartrate and its derivatives have been central to the advancement of chemical analysis. This technical guide delves into the history, discovery, and core applications of this compound, providing detailed experimental protocols, quantitative data, and logical workflows to support researchers and scientists in their understanding and utilization of this versatile compound.
A Journey Through Time: The Historical Significance of Tartrates in Chemistry
The story of this compound in chemical analysis is intrinsically linked to the pioneering work of some of chemistry's most influential figures.
The Birth of Stereochemistry: Louis Pasteur's Seminal Work
In 1848, a young Louis Pasteur, while studying the crystalline forms of sodium ammonium (B1175870) tartrate, made a groundbreaking observation that would forever change our understanding of molecular structure. He noticed that the racemic (optically inactive) form of the salt crystallized into two distinct, mirror-image forms.[1][2][3][4][5] With meticulous care, using tweezers, he was able to separate these "right-handed" and "left-handed" crystals.[1][2][3] When dissolved, each set of crystals exhibited optical activity of equal magnitude but in opposite directions, one dextrorotatory (+) and the other levorotatory (-).[1][2][6][7] This elegant experiment provided the first evidence of molecular asymmetry and laid the foundation for the field of stereochemistry, a concept now fundamental to drug development and molecular biology.[3][4][5][8]
Fehling's Solution and the Dawn of Sugar Analysis
In 1849, German chemist Hermann von Fehling developed a reagent for the differentiation of water-soluble carbohydrates and ketones, a test that would become a staple in organic and clinical chemistry.[9] This reagent, known as Fehling's solution, utilizes a tartrate salt, specifically potassium this compound (also known as Rochelle salt), to chelate copper(II) ions in an alkaline solution, preventing their precipitation as copper hydroxide (B78521).[9][10] This stable complex allows the copper(II) ions to act as a mild oxidizing agent for reducing sugars, leading to a characteristic red precipitate of copper(I) oxide.[9][10][11]
A Reliable Standard: Karl Fischer Titration
In the 20th century, with the development of more sophisticated analytical techniques, this compound found a new and critical application. This compound dihydrate (Na₂C₄H₄O₆·2H₂O) became a primary standard for the Karl Fischer titration, a highly accurate method for determining the water content in a variety of samples.[12] Its stability, non-hygroscopic nature, and precise stoichiometric water content of 15.66% make it an ideal substance for standardizing Karl Fischer reagents.[13]
Quantitative Data and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory.
| Property | Value | References |
| Chemical Formula (anhydrous) | C₄H₄Na₂O₆ | [12] |
| Molar Mass (anhydrous) | 194.05 g/mol | [12][14][15][16] |
| Chemical Formula (dihydrate) | C₄H₄Na₂O₆·2H₂O | [12][16] |
| Molar Mass (dihydrate) | 230.08 g/mol | [12][16] |
| Appearance | White crystalline powder | [12][13][16] |
| Density (dihydrate) | 1.545 g/cm³ | [12][16] |
| Solubility in Water | Soluble | [12][16] |
| Solubility in Ethanol | Insoluble | [12][14][16] |
| pH of a 5% aqueous solution | 7.0 - 9.0 | [17] |
| pH of a 1% aqueous solution | 7.0 - 7.5 | [14] |
| Stoichiometric Water Content (dihydrate) | 15.66% | [13] |
Key Experimental Protocols in Detail
The following sections provide detailed methodologies for the key analytical applications of this compound and its derivatives.
Pasteur's Manual Resolution of Sodium Ammonium Tartrate Enantiomers
This experiment, while historically significant, serves as a powerful demonstration of chirality.
Objective: To manually separate the enantiomeric crystals of sodium ammonium tartrate.
Materials:
-
Racemic tartaric acid
-
Sodium carbonate (Na₂CO₃)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Distilled water
-
Beakers
-
Hot plate
-
Crystallizing dish
-
Microscope or magnifying glass
-
Fine-tipped tweezers
-
Polarimeter
Procedure:
-
Preparation of the Racemic Salt Solution:
-
Dissolve racemic tartaric acid in hot distilled water.
-
In separate beakers, prepare solutions of sodium carbonate and ammonium carbonate in hot distilled water.
-
Carefully mix the three solutions to form a concentrated solution of sodium ammonium tartrate.
-
-
Crystallization:
-
Manual Separation:
-
Once a sufficient number of crystals have formed, carefully decant the mother liquor.
-
Using a microscope or magnifying glass, observe the hemihedral facets of the crystals. You will notice that some crystals are "right-handed" and others are "left-handed," being mirror images of each other.
-
With fine-tipped tweezers, painstakingly separate the two types of crystals into two distinct piles.[1][2]
-
-
Polarimetry:
-
Prepare separate aqueous solutions of each pile of crystals at a known concentration.
-
Using a polarimeter, measure the optical rotation of each solution.
-
You will observe that one solution rotates plane-polarized light to the right (dextrorotatory), and the other rotates it to the left (levorotatory) by an equal and opposite magnitude.[1][2]
-
Fehling's Test for Reducing Sugars
This classic test remains a valuable qualitative and semi-quantitative method for the detection of reducing sugars.
Objective: To detect the presence of reducing sugars in a sample.
Materials:
-
Fehling's Solution A
-
Fehling's Solution B
-
Test sample
-
Test tubes
-
Water bath
Preparation of Fehling's Solutions:
-
Fehling's Solution A: Dissolve 34.639 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water to make a final volume of 500 mL.[18]
-
Fehling's Solution B: Dissolve 173 g of potassium this compound (Rochelle salt) and 50 g of sodium hydroxide (NaOH) in distilled water to make a final volume of 500 mL.[18]
-
Note: Store the two solutions separately and mix them in equal volumes immediately before use, as the final Fehling's solution is not stable.[9]
-
Procedure:
-
In a test tube, mix equal volumes of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color.
-
Add a few drops of the test sample to the Fehling's solution.
-
Heat the test tube in a boiling water bath for a few minutes.[10]
-
Observation:
Standardization of Karl Fischer Reagent using this compound Dihydrate
Accurate determination of water content using Karl Fischer titration relies on the precise standardization of the titrant.
Objective: To determine the water equivalent (titer) of a Karl Fischer reagent.
Materials:
-
Karl Fischer titrator (volumetric)
-
This compound dihydrate (Na₂C₄H₄O₆·2H₂O), primary standard grade
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Karl Fischer reagent
-
Analytical balance
Procedure:
-
Titrator Preparation:
-
Fill the burette of the Karl Fischer titrator with the Karl Fischer reagent.
-
Add fresh, anhydrous methanol to the titration vessel, ensuring the electrodes are submerged.
-
Pre-titrate the solvent to a stable, dry endpoint to remove any residual moisture.
-
-
Standardization:
-
Accurately weigh approximately 100-200 mg of this compound dihydrate into a weighing boat.[19]
-
Quickly and carefully add the weighed this compound dihydrate to the conditioned titration vessel.
-
Immediately start the titration.
-
The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Record the volume of Karl Fischer reagent consumed.
-
-
Calculation of the Water Equivalent (Titer):
-
The water equivalent (F) of the Karl Fischer reagent, in mg H₂O/mL, is calculated using the following formula:
F = (W × 0.1566) / V
Where:
-
W is the weight of the this compound dihydrate in mg.
-
0.1566 is the theoretical mass fraction of water in this compound dihydrate.
-
V is the volume of the Karl Fischer reagent consumed in mL.
-
-
-
Replicates:
-
Repeat the standardization procedure at least two more times and calculate the average water equivalent. The relative standard deviation (RSD) of the replicates should be within acceptable limits (typically ≤ 0.5%).
-
Visualizing the Core Concepts
Diagrams created using the DOT language provide a clear visual representation of the key historical developments and experimental workflows.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pasteurâs Separation Experiment Revisited by Wanâs Lab: Directional Crystal Jumping Controlled by Chirality-News-College of Chemistry and Molecular Engineering [chem.pku.edu.cn]
- 4. crystal.flack.ch [crystal.flack.ch]
- 5. Louis Pasteur - Wikipedia [en.wikipedia.org]
- 6. Enantiomer - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Fehling's solution - Wikipedia [en.wikipedia.org]
- 10. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. This compound | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound, (-)- | C4H4Na2O6 | CID 159905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. SODIUM L-TARTRATE - Ataman Kimya [atamanchemicals.com]
- 17. This compound 2-hydrate (Reag. Ph. Eur.) for analysis [itwreagents.com]
- 18. customs.go.jp [customs.go.jp]
- 19. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Spectroscopic Properties of Sodium Tartrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of sodium tartrate (Na₂C₄H₄O₆), a compound of interest in various scientific and pharmaceutical applications. The following sections detail its characteristics as determined by Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, including data summaries and detailed experimental protocols.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For this compound, the IR spectrum is characterized by absorptions corresponding to O-H, C-H, C=O, and C-O bond vibrations.
IR Spectral Data
The following table summarizes the key IR absorption bands observed for tartrate compounds. The exact peak positions for this compound may vary slightly depending on the sample preparation and physical state (e.g., dihydrate form).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3500 | Broad | O-H stretching vibrations (from hydroxyl groups and water of hydration) |
| ~2976 | Medium | Asymmetric C-H stretching |
| ~2936 | Medium | Symmetric C-H stretching |
| ~1873, 1721 | Strong | C=O stretching in carboxyl groups |
| ~1589 | Strong | Asymmetric stretching of COO⁻ |
| ~1412 | Medium | Symmetric stretching of COO⁻ |
| ~1304 | Medium | C-H in-plane bending |
| ~1261, 1134 | Medium | Combination of C-H in-plane and out-of-plane bending |
| ~1068 | Strong | C-O stretching of the C-OH group |
| ~789, 679, 617, 523 | Medium-Weak | C-H out-of-plane bending and other skeletal vibrations |
Note: Data compiled from studies on tartrate-containing compounds.[1][2][3]
Experimental Protocol for Solid-State FT-IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.[4][5]
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry KBr.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the this compound sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture to minimize scattering of the infrared radiation.[4]
-
-
Pellet Formation:
-
Transfer the powder mixture to the die of a pellet press.
-
Distribute the powder evenly in the die.
-
Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.[4]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum as needed (e.g., baseline correction).
-
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that detects changes in the polarizability of a molecule's electron cloud. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Raman Spectral Data
The Raman spectrum of this compound has been studied, often using single crystals to obtain detailed information about its vibrational modes.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 83 | - | Lattice Oscillation |
| 230-3500 | - | Internal oscillations of the tartrate ion and water molecules |
| 481 | Intense, Sharp | - |
| 532 | Intense, Sharp | - |
| 889 | - | - |
| 990 | - | - |
| 1071 | - | - |
| 1118 | - | - |
| 1215 | - | - |
| ~1400 | Weak | - |
| 2947 | - | Symmetric C-H stretching |
| 3285 | Least Intense | O-H stretching (water) |
| 3399 | Most Intense | O-H stretching (water) |
| 3471 | - | O-H stretching (water) |
| 3514 | - | O-H stretching (water) |
Note: Data compiled from single-crystal Raman studies.[3][6][7][8] Intensities are qualitative and can vary with crystal orientation.
Experimental Protocol for Raman Spectroscopy
Materials:
-
This compound sample (single crystal or powder)
-
Raman spectrometer with a laser excitation source (e.g., 253.6 nm or other visible/near-IR laser)
-
Microscope for sample alignment
-
Sample holder (e.g., crystal mount or capillary tube for powder)
Procedure:
-
Sample Mounting:
-
Single Crystal: Mount a single crystal of this compound on a goniometer head or a suitable stage that allows for precise orientation.
-
Powder: Pack the powdered this compound into a capillary tube or press it into a pellet.
-
-
Instrument Setup:
-
Power on the laser and allow it to stabilize.
-
Select the appropriate laser excitation wavelength.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Spectral Acquisition:
-
Place the mounted sample in the spectrometer's sample compartment.
-
Using the microscope, focus the laser beam onto the desired area of the sample.
-
Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. Be cautious with laser power to avoid sample degradation.
-
For single-crystal studies, spectra can be recorded for different orientations of the crystal relative to the incident and scattered light directions to probe different tensor components.[6][7]
-
Acquire the Raman spectrum.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction on the acquired spectrum.
-
Identify and record the peak positions (Raman shifts) and their relative intensities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the elucidation of molecular structure.
NMR Spectral Data
For this compound dissolved in deuterium (B1214612) oxide (D₂O), the symmetry of the tartrate dianion leads to simplified NMR spectra.
¹H NMR: Due to the C₂ symmetry axis in the tartrate molecule, the two methine protons (C-H) are chemically equivalent. This results in a single sharp peak in the ¹H NMR spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.5 | Singlet | 2 x CH |
Note: The chemical shift for the closely related sodium bitartrate (B1229483) in D₂O is reported to be around 4.513 ppm.[9] A similar value is expected for disodium (B8443419) tartrate.
¹³C NMR: Similarly, the two methine carbons and the two carboxylate carbons are chemically equivalent, respectively. This results in two signals in the ¹³C NMR spectrum.
| Chemical Shift (δ) ppm | Assignment |
| ~75 | C-OH |
| ~180 | COO⁻ |
Note: These are approximate chemical shifts based on typical values for similar functional groups. Specific data for this compound can be found in spectral databases.[5][10]
Experimental Protocol for Solution-State NMR Spectroscopy
Materials:
-
This compound sample
-
Deuterium oxide (D₂O)
-
NMR tube (5 mm) and cap
-
Pipette and filter
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[11]
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.
-
Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[11]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve good homogeneity and resolution.
-
-
Spectral Acquisition:
-
Load a standard ¹H or ¹³C acquisition pulse program.
-
Set the acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Reference the spectrum. For samples in D₂O, the residual HDO peak can be used as a secondary reference, or an external standard can be used.
-
Integrate the peaks in the ¹H spectrum.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound(868-18-8) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. ias.ac.in [ias.ac.in]
- 6. ias.ac.in [ias.ac.in]
- 7. ias.ac.in [ias.ac.in]
- 8. SODIUM BITARTRATE(526-94-3) 1H NMR spectrum [chemicalbook.com]
- 9. This compound dihydrate | C4H8Na2O8 | CID 12598458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
In-depth Technical Guide to the Thermal Decomposition Pathway of Sodium Tartrate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O). The information presented herein is curated from scientific literature to assist researchers, scientists, and drug development professionals in understanding the thermal behavior of this compound. This guide details the multi-stage decomposition process, including dehydration and the subsequent breakdown of the anhydrous salt, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition pathway.
Summary of Thermal Decomposition
The thermal decomposition of this compound dihydrate is a multi-step process that begins with the loss of its two molecules of water of hydration, followed by the decomposition of the anhydrous salt to ultimately yield sodium carbonate as the final solid residue. The process can be broadly categorized into the following stages:
-
Stage I: Dehydration. The two water molecules are removed in distinct, sequential steps.
-
Stage II: Decomposition of Anhydrous this compound. The anhydrous salt undergoes a complex decomposition process, involving the formation of intermediate species and the evolution of various gaseous products.
-
Final Product. The decomposition ultimately results in the formation of thermally stable sodium carbonate.
The precise temperature ranges for these events can vary depending on experimental conditions such as heating rate and atmospheric environment.
Quantitative Decomposition Data
The following tables summarize the key quantitative data associated with the thermal decomposition of this compound dihydrate, including temperature ranges and mass loss percentages for each stage.
Table 1: Dehydration Stages of this compound Dihydrate
| Stage | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Theoretical %) | Description |
| I | 50 - 150 | ~7.8% | 7.83% | Loss of the first molecule of water. |
| II | 150 - 220 | ~7.8% | 7.83% | Loss of the second molecule of water. |
Table 2: Decomposition of Anhydrous this compound
| Stage | Temperature Range (°C) | Key Events | Gaseous Products | Final Solid Product |
| III | 250 - 500 | Decomposition of the tartrate anion | Carbon monoxide (CO), Carbon dioxide (CO₂), and other organic fragments | Sodium Carbonate (Na₂CO₃) |
Detailed Experimental Protocols
The data presented in this guide are typically obtained through thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). The following provides a generalized experimental protocol for the thermal analysis of this compound dihydrate.
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC)
-
Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) for evolved gas analysis (optional but recommended for detailed pathway analysis).
Experimental Conditions:
-
Sample Mass: 5 - 10 mg of this compound dihydrate.
-
Crucible: Alumina or platinum crucible.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly employed.
-
Temperature Program: Heating from ambient temperature (e.g., 25 °C) to approximately 600-800 °C.
-
Atmosphere: The experiments are typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.
-
Data Collection: Continuous monitoring of sample mass, temperature, and differential thermal signals. If using evolved gas analysis, the ion currents for specific m/z values (MS) or the infrared spectra of the evolved gases are recorded as a function of temperature.
An experimental workflow for a comprehensive thermal analysis is depicted below.
Visualizing the Decomposition Pathway
The thermal decomposition of this compound dihydrate proceeds through a series of distinct steps, which can be visualized to better understand the relationships between the different stages and the products formed.
Dehydration Pathway
The initial phase of the decomposition involves the sequential loss of the two water molecules of hydration to form the anhydrous salt.
Methodological & Application
Application Note: Sodium Tartrate Dihydrate as a Primary Standard for Karl Fischer Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of water content is a critical parameter in research, development, and quality control within the pharmaceutical and chemical industries. The Karl Fischer (KF) titration is a highly specific and precise method for water determination. The accuracy of volumetric Karl Fischer titration is fundamentally reliant on the accurate standardization of the KF titrant. Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a widely recognized primary standard for this purpose due to its stability, non-hygroscopic nature, and well-defined stoichiometric water content of 15.66%.[1][2][3][4] This application note provides a detailed protocol for the standardization of Karl Fischer reagents using this compound dihydrate, including data presentation, experimental procedures, and troubleshooting.
Principle of Karl Fischer Titration
The Karl Fischer titration is based on the Bunsen reaction, where iodine reacts quantitatively with water in the presence of sulfur dioxide, a base, and a suitable solvent, typically methanol.[5][6][7] The overall chemical reaction can be summarized as follows:
H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I
Where 'RN' represents a base, commonly imidazole. The endpoint of the titration is reached when all the water in the sample has been consumed, and an excess of iodine is detected, typically by a bipotentiometric indicator electrode.[3]
Advantages of this compound Dihydrate as a Primary Standard
This compound dihydrate offers several key advantages as a primary standard for Karl Fischer titration:
-
High Purity and Stability: It is commercially available in high purity and is stable under normal laboratory conditions.[1][4]
-
Non-Hygroscopic: Unlike liquid water standards, it does not readily absorb moisture from the atmosphere, which simplifies handling and weighing.[1][4]
-
Stoichiometric Water Content: It has a precise and theoretical water content of 15.66%.[1][2][4][7][8]
-
Favorable Gravimetric Factor: Its relatively high molecular weight allows for the accurate weighing of a reasonable sample size, minimizing weighing errors.[2]
A primary limitation is its limited solubility in methanol, the most common KF solvent.[2] Therefore, it is crucial to ensure complete dissolution during the analysis.
Experimental Protocol: Standardization of Karl Fischer Titrant
This protocol outlines the procedure for determining the water equivalent factor (WEF) of a volumetric Karl Fischer titrant using this compound dihydrate.
1. Materials and Reagents:
-
This compound Dihydrate (Na₂C₄H₄O₆·2H₂O), analytical grade
-
Karl Fischer Titrant (e.g., Composite 5)
-
Karl Fischer Solvent (e.g., dry methanol)
-
Volumetric Karl Fischer Titrator with a platinum indicator electrode
-
Analytical Balance (readable to 0.1 mg)
-
Weighing boats or paper
-
Spatula
2. Titrator Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the titrant reservoir with the Karl Fischer titrant and the titration vessel with the appropriate volume of Karl Fischer solvent.
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.
3. Standardization Procedure:
-
Accurately weigh approximately 100-200 mg of this compound dihydrate into a clean, dry weighing boat. Record the exact weight.
-
Carefully introduce the weighed this compound dihydrate into the conditioned titration vessel. Ensure that no powder adheres to the walls of the vessel.
-
Start the titration. The titrator will dispense the Karl Fischer titrant until the endpoint is reached.
-
Record the volume of titrant consumed.
-
Repeat the standardization procedure at least two more times for a total of three determinations.
4. Calculation of the Water Equivalent Factor (WEF):
The water equivalent factor, in mg H₂O/mL of titrant, is calculated using the following formula:
WEF (mg/mL) = (Weight of this compound Dihydrate (mg) × 0.1566) / Volume of Titrant (mL)
5. Acceptance Criteria:
The set of standardization determinations should meet the following criteria:
-
The mean WEF should be within the expected range for the titrant (typically specified by the manufacturer).
-
The relative standard deviation (RSD) or coefficient of variation (CV) of the individual WEF values should be less than 2%.[2]
Data Presentation
The results of the standardization should be recorded in a clear and organized manner.
Table 1: Standardization of Karl Fischer Titrant using this compound Dihydrate
| Determination | Weight of this compound Dihydrate (mg) | Volume of Titrant (mL) | Water Equivalent Factor (mg/mL) |
| 1 | 152.3 | 9.72 | 5.01 |
| 2 | 155.8 | 9.95 | 5.00 |
| 3 | 150.5 | 9.61 | 5.01 |
| Mean | 5.01 | ||
| Standard Deviation | 0.0058 | ||
| Relative Standard Deviation (%) | 0.12% |
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Inconsistent or drifting endpoint | Incomplete dissolution of this compound dihydrate. | Ensure vigorous stirring. Crush larger crystals before addition. Allow sufficient time for dissolution. |
| Leaks in the titration cell allowing ambient moisture to enter. | Check all seals, septa, and tubing connections for tightness. | |
| Low titrant factor | The titrant has absorbed moisture. | Store titrant properly with desiccant protection. Standardize more frequently. |
| High background drift | Contaminated solvent or leaks in the system. | Replace the solvent. Check the system for leaks. |
Visualizations
Diagram 1: Karl Fischer Titration Workflow
Caption: Workflow for Karl Fischer titrant standardization.
Diagram 2: Karl Fischer Reaction Pathway
Caption: Chemical reaction pathway in Karl Fischer titration.
References
- 1. blog.hannainst.com [blog.hannainst.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. %RSD acceptance criterion between Karl Fischer measurements - Chromatography Forum [chromforum.org]
- 7. Karl Fischer volumetric Fixed Water Standard - So... [cpachem.com]
- 8. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
Application Notes and Protocols for the Preparation of Fehling's Solution Using Sodium Tartrate
Abstract
This document provides a detailed protocol for the preparation of Fehling's solution, a chemical reagent utilized in the differentiation of water-soluble carbohydrates and ketone functional groups. A key application is the qualitative and quantitative determination of reducing sugars. The traditional formulation uses sodium potassium tartrate (Rochelle salt); however, this protocol provides instructions for the use of sodium tartrate as the chelating agent.
Introduction
Fehling's solution is a deep blue, alkaline reagent that acts as a mild oxidizing agent. It is widely used in organic chemistry and biochemistry to test for the presence of aldehydes and reducing sugars. The reagent consists of two separately prepared solutions, Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an alkaline solution of a tartrate salt), which are mixed in equal volumes immediately before use. The combined solution is unstable and decomposes over time, necessitating fresh preparation for each use.
Principle of the Fehling's Test
The Fehling's test is based on the oxidation of aldehydes or α-hydroxy ketones by the active reagent, a bistartratocuprate(II) complex. In this redox reaction, the aldehyde is oxidized to a carboxylate anion, while the copper(II) ions in the complex are reduced to copper(I) ions. This results in the formation of a characteristic brick-red precipitate of copper(I) oxide (Cu₂O), indicating a positive test. The tartrate ions in Fehling's solution B act as a chelating agent, forming a soluble complex with the copper(II) ions in the alkaline medium and preventing their precipitation as copper(II) hydroxide (B78521).
Reagents and Materials
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
This compound dihydrate (Na₂C₄H₄O₆·2H₂O) or Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Sodium hydroxide (NaOH)
-
Concentrated sulfuric acid (H₂SO₄) (optional, for stabilization of Fehling's A)
-
Distilled or deionized water
-
Volumetric flasks (500 mL or 1000 mL)
-
Beakers
-
Graduated cylinders
-
Glass stirring rod
-
Analytical balance
-
Storage bottles (glass or polyethylene)
Experimental Protocols: Preparation of Fehling's Solution
Fehling's solution is prepared by making two separate stock solutions, Fehling's A and Fehling's B, which are stable when stored individually.
4.1. Protocol for Fehling's Solution A (Copper(II) Sulfate Solution)
-
Weigh out 34.66 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Dissolve the copper(II) sulfate in approximately 400 mL of distilled water in a beaker.
-
Optionally, add 2-3 drops of concentrated sulfuric acid to prevent the precipitation of copper salts.
-
Quantitatively transfer the solution to a 500 mL volumetric flask.
-
Add distilled water to the flask until the volume reaches the 500 mL mark.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
Store in a clearly labeled bottle.
4.2. Protocol for Fehling's Solution B (Alkaline this compound Solution)
This protocol provides two alternatives for the tartrate salt.
4.2.1. Using Sodium Potassium Tartrate (Rochelle Salt)
-
Weigh out 173 g of sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O) and 50 g of sodium hydroxide (NaOH).
-
Carefully dissolve the sodium hydroxide in approximately 400 mL of distilled water in a beaker. Caution: This process is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Once the sodium hydroxide solution has cooled, add the sodium potassium tartrate.
-
Stir until all the salt has dissolved.
-
Quantitatively transfer the solution to a 500 mL volumetric flask.
-
Add distilled water to the flask until the volume reaches the 500 mL mark.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
Store in a clearly labeled bottle, preferably polyethylene (B3416737) as strong alkalis can etch glass over time.
4.2.2. Using this compound
-
Weigh out approximately 141 g of this compound dihydrate (Na₂C₄H₄O₆·2H₂O) and 50 g of sodium hydroxide (NaOH). This mass of this compound dihydrate is molar-equivalent to 173 g of sodium potassium tartrate tetrahydrate.
-
Carefully dissolve the sodium hydroxide in approximately 400 mL of distilled water in a beaker. Caution: This process is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Once the sodium hydroxide solution has cooled, add the this compound.
-
Stir until all the salt has dissolved.
-
Quantitatively transfer the solution to a 500 mL volumetric flask.
-
Add distilled water to the flask until the volume reaches the 500 mL mark.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
Store in a clearly labeled bottle, preferably polyethylene.
Data Presentation: Quantitative Summary of Reagents
The following table summarizes the quantities of reagents for the preparation of Fehling's solutions based on different established protocols.
| Solution | Reagent | Protocol 1 (per 500 mL) [1] | Protocol 2 (per 100 mL) [2][3] | Protocol 3 (per 100 mL) [4] | Protocol 4 (this compound, per 500 mL) |
| Fehling's A | Copper(II) Sulfate Pentahydrate | 34.66 g | 7 g | 7 g | 34.66 g |
| Distilled Water | to 500 mL | to 100 mL | to 100 mL | to 500 mL | |
| Fehling's B | Sodium Potassium Tartrate Tetrahydrate | 173 g | 35 g | 34.6 g | - |
| This compound Dihydrate | - | - | - | ~141 g | |
| Sodium Hydroxide (NaOH) | 50 g | 12 g | - | 50 g | |
| Potassium Hydroxide (KOH) | - | - | 24 g | - | |
| Distilled Water | to 500 mL | to 100 mL | to 100 mL | to 500 mL |
Experimental Workflow and Visualization
The preparation of Fehling's solution involves a sequential process for each component solution, followed by their combination immediately prior to use.
Figure 1: Workflow for the preparation of Fehling's solution.
Application: Qualitative Test for Reducing Sugars
-
Prepare fresh Fehling's solution by mixing equal volumes (e.g., 1 mL each) of Fehling's A and Fehling's B in a test tube. The resulting solution should be a clear, deep blue.
-
Add a few drops or a small amount of the sample to be tested to the Fehling's solution.
-
Gently heat the mixture in a water bath for 2-5 minutes.
-
Observe any color change. The formation of a yellow to brick-red precipitate indicates the presence of a reducing sugar or an aldehyde. If the solution remains blue, the test is negative.
Storage and Stability
-
Fehling's solutions A and B are stable for an extended period when stored separately in tightly stoppered bottles at room temperature.
-
The combined Fehling's solution is not stable and should be prepared fresh for each use. Over time, the combined reagent will decompose, forming a precipitate of copper(II) hydroxide.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care. The dissolution of NaOH in water is highly exothermic.
-
Copper(II) sulfate is harmful if swallowed and is an irritant.
-
All procedures involving the handling of concentrated acids and bases should be performed in a well-ventilated fume hood.
References
Sodium Tartrate as a Chelating Agent in Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tartrate, the disodium (B8443419) salt of tartaric acid, is a versatile and cost-effective chelating agent with numerous applications in biochemical and pharmaceutical research. Its ability to form stable complexes with di- and trivalent metal ions makes it a valuable tool for controlling metal ion concentration in various enzymatic assays, preventing metal-catalyzed reactions, and as a component in reagent formulations. This document provides detailed application notes and protocols for the use of this compound as a chelating agent in biochemical assays.
Data Presentation: Stability of Metal Ion-Tartrate Complexes
The effectiveness of this compound as a chelating agent is dependent on the stability of the complexes it forms with different metal ions. The stability constant (log K) is a quantitative measure of the affinity between a ligand (tartrate) and a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the stability constants of tartrate with several biologically relevant metal ions.
| Metal Ion | Stoichiometry (Metal:Tartrate) | Log K | Temperature (°C) | Ionic Strength (M) |
| Cu(II) | 1:1 | 3.21 | 25 | 0.1 |
| Ni(II) | 1:1 | 2.98 | 25 | 0.1 |
| Co(II) | 1:1 | 2.85 | 25 | 0.1 |
| Zn(II) | 1:1 | 2.68 | 20 | 1.0 |
| Fe(II) | 1:1 | ~3.2 | 25 | 0.1 |
| Fe(III) | 1:1 | 7.5 | 25 | 0.5 |
| Mn(II) | 1:1 | 3.0 | 25 | 0.1 |
| Ca(II) | 1:1 | 1.8 | 25 | 0.1 |
| Mg(II) | 1:1 | 1.4 | 25 | 0.1 |
Note: The stability of metal-tartrate complexes can be influenced by pH, temperature, and the presence of other ions. The data presented here are for specific conditions and should be used as a general guide.
Experimental Protocols
Protocol 1: Fehling's Test for Reducing Sugars
The Fehling's test is a classical biochemical assay used to differentiate between reducing and non-reducing sugars. Sodium potassium tartrate is a crucial component of Fehling's solution, where it acts as a chelating agent to keep copper(II) ions in solution under alkaline conditions.[1][2][3][4][5][6][7][8][9]
Principle: In the presence of reducing sugars, the copper(II) ions complexed with tartrate are reduced to copper(I) oxide, which precipitates as a red solid. The tartrate chelation prevents the precipitation of copper(II) hydroxide (B78521) in the alkaline solution.[6]
Reagents:
-
Fehling's Solution A: Dissolve 34.65 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water and make up to 500 mL.
-
Fehling's Solution B: Dissolve 173 g of Rochelle salt (sodium potassium tartrate tetrahydrate, KNaC₄H₄O₆·4H₂O) and 50 g of sodium hydroxide (NaOH) in distilled water and make up to 500 mL.
-
Sample Solution: A solution of the carbohydrate to be tested.
-
Positive Control: 1% Glucose solution.
-
Negative Control: 1% Sucrose solution.
Procedure:
-
Just before use, mix equal volumes of Fehling's Solution A and Fehling's Solution B to prepare the final Fehling's solution. The resulting solution should be a deep blue color.
-
Pipette 2 mL of the final Fehling's solution into a clean test tube.
-
Add 1 mL of the sample solution to the test tube.
-
Place the test tube in a boiling water bath for 3-5 minutes.
-
Observe for the formation of a precipitate.
Interpretation of Results:
-
Positive: Formation of a red, green, or yellow precipitate indicates the presence of reducing sugars.
-
Negative: The solution remains blue, indicating the absence of reducing sugars.
Protocol 2: Alpha-Amylase Activity Assay
This protocol describes a colorimetric method for determining the activity of α-amylase, an enzyme that hydrolyzes starch. Sodium potassium tartrate is a key component of the dinitrosalicylic acid (DNS) reagent used to stop the enzymatic reaction and develop a colored product for spectrophotometric measurement.[3]
Principle: α-Amylase breaks down starch into smaller reducing sugars. The DNS reagent reacts with these reducing sugars at high temperatures to produce a colored compound, 3-amino-5-nitrosalicylic acid, which absorbs light at 540 nm. The intensity of the color is proportional to the amount of reducing sugar produced and thus to the enzyme's activity. The tartrate in the DNS reagent helps to stabilize the color produced.
Reagents:
-
Phosphate (B84403) Buffer (50 mM, pH 7.0): Prepare a solution of 50 mM sodium phosphate and adjust the pH to 7.0.
-
Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of phosphate buffer. Heat gently until the starch dissolves completely.
-
α-Amylase Solution: Prepare a solution of α-amylase in phosphate buffer at the desired concentration.
-
Dinitrosalicylic Acid (DNS) Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating.
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 mL of 2 M sodium hydroxide.
-
Slowly add the warm sodium potassium tartrate solution to the DNS solution with constant stirring.
-
Cool the mixture to room temperature and dilute to a final volume of 100 mL with distilled water.
-
-
Maltose (B56501) Standard Solutions: Prepare a series of maltose solutions of known concentrations (e.g., 0 to 1 mg/mL) in phosphate buffer to generate a standard curve.
Procedure:
-
Enzymatic Reaction:
-
Add 0.5 mL of the starch solution to a series of test tubes.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the α-amylase solution to each tube.
-
Incubate the reaction mixture for a specific time (e.g., 10 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 1 mL of the DNS reagent to each tube.
-
Place the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Add 8.5 mL of distilled water to each tube and mix well.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
Prepare a blank by adding the DNS reagent to the starch solution before adding the enzyme.
-
-
Standard Curve:
-
Follow steps 2 and 3 for the maltose standard solutions to generate a standard curve of absorbance versus maltose concentration.
-
-
Calculation of Enzyme Activity:
-
Determine the amount of maltose produced in the enzymatic reaction from the standard curve.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that releases a certain amount of reducing sugar per unit of time under the specified assay conditions.
-
Visualizations
Logical Relationship of Tartrate Chelation in Fehling's Test
Caption: Role of tartrate chelation in Fehling's test.
Experimental Workflow for α-Amylase Activity Assay
Caption: Workflow for α-amylase activity measurement.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. THE MECHANISM OF THE VOMITING INDUCED BY ANTIMONY AND POTASSIUM TARTRATE (TARTAR EMETIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. testbook.com [testbook.com]
- 5. Influence of d-Electron Divalent Metal Ions in Complex Formation with L-Tartaric and L-Malic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. Reactions of Fehling’s Test [unacademy.com]
- 9. byjus.com [byjus.com]
application of sodium tartrate in protein crystallization screening.
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tartrate is a salt of tartaric acid that has proven to be a valuable and versatile precipitant in the screening and optimization of protein crystallization conditions. Its utility stems from a combination of physicochemical properties, including high solubility in water, the ability to stabilize proteins, and its role in forming a well-ordered crystal lattice through hydrogen bonding.[1] The tartrate ion, with its multiple hydroxyl and carboxyl groups, can act as a bridging ligand, connecting protein molecules and facilitating the formation of a crystalline array.[2] This application note provides a detailed overview of the use of this compound in protein crystallization, including its mechanism of action, a compilation of successful crystallization conditions for various proteins, detailed experimental protocols, and troubleshooting guidelines.
Physicochemical Properties and Mechanism of Action
This compound is a non-volatile, highly soluble salt that can be used over a broad range of concentrations and pH values.[1] Its effectiveness as a precipitant is attributed to its ability to reduce the solubility of proteins in a controlled manner, leading to a supersaturated state that is conducive to crystal nucleation and growth. The tartrate molecule itself can be incorporated into the crystal lattice, forming a network of intermolecular hydrogen bonds that stabilize the crystal packing.[2] This is exemplified in the crystallization of thaumatin, where a tartrate molecule is bound at the junction of three protein molecules, serving as a center for a complex network of hydrogen bonds.[2]
The key properties of this compound relevant to protein crystallization include:
-
High Solubility: Allows for the preparation of high concentration stock solutions, providing a wide range of screening conditions.[1]
-
Protein Stabilization: Carboxylic acid salts like this compound can enhance the thermal stability of proteins, which is beneficial during the often lengthy crystallization process.[1]
-
pH Versatility: this compound can be used in crystallization screens across a wide pH range, typically from 4.0 to 9.0.
-
Hydrogen Bonding Capacity: The hydroxyl and carboxyl groups of the tartrate ion can participate in multiple hydrogen bonds, facilitating the formation of stable crystal contacts between protein molecules.[2]
Data Presentation: Proteins Crystallized with this compound
The following table summarizes successful crystallization conditions for a selection of proteins using this compound (often in the form of potassium this compound) as a precipitant. This data provides a starting point for designing initial screening experiments.
| Protein | PDB ID | Molecular Weight (kDa) | Crystallization Method | This compound Concentration | Buffer and pH | Other Components | Temperature (°C) |
| LptA | N/A | 20 | Hanging-drop vapor diffusion | 1.0 M (initial screen), 0.4 M (optimized) | 0.1 M HEPES-HCl, pH 7.5 | None | 20 |
| Thaumatin | 1RQW | 22 | N/A | 0.7 M | 100 mM ADA, pH 6.5 | None | 20 |
| E_1r26_M1a | 6J3O | N/A | Sitting-drop vapor diffusion | 0.2 M (potassium tartrate) | 0.1 M Sodium citrate (B86180), pH 5.6 | 2.0 M Ammonium sulfate | 16 |
| HcpR | N/A | N/A | Sitting-drop vapor diffusion | N/A (part of initial screen) | pH range 4.6-6.5 | Na formate, Na citrate tribasic, PEG-3350 | 20 |
| Bacteriorhodopsin (bR) | N/A | N/A | N/A | 0.1 M (potassium this compound) | 0.1 M Sodium acetate, pH 4.5 | 35% PEG 1500 | N/A |
Experimental Protocols
Detailed methodologies for hanging-drop and sitting-drop vapor diffusion techniques using this compound are provided below. These protocols are intended as a starting point and may require optimization for specific proteins.
Preparation of Stock Solutions
-
This compound Stock (e.g., 2.0 M): Dissolve the appropriate amount of this compound dihydrate (molar mass: 230.08 g/mol ) in high-purity water. For example, to make 100 mL of a 2.0 M solution, dissolve 46.02 g of this compound dihydrate in water and bring the final volume to 100 mL.
-
Buffer Stock Solutions (e.g., 1.0 M): Prepare a range of buffer stocks (e.g., Sodium Acetate, MES, HEPES, Tris) at various pH values.
-
Protein Stock Solution: The protein should be purified to >95% homogeneity and concentrated to 5-20 mg/mL in a suitable low ionic strength buffer. The protein solution should be centrifuged at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any aggregated material immediately before setting up crystallization trials.
Protocol 1: Hanging-Drop Vapor Diffusion
This technique involves a drop of the protein-precipitant mixture suspended over a reservoir of the precipitant solution.
Materials:
-
24-well crystallization plates (e.g., VDX plates)
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or tape
-
Microscope for observing crystals
Procedure:
-
Apply a thin, even ring of sealing grease to the rim of each well of the crystallization plate.
-
Pipette 500 µL of the reservoir solution (e.g., 1.0 M this compound, 0.1 M HEPES pH 7.5) into the bottom of a well.
-
On a clean, siliconized cover slip, pipette a 1-2 µL drop of the protein solution.
-
Add an equal volume (1-2 µL) of the reservoir solution to the protein drop. Avoid introducing bubbles.
-
Carefully invert the cover slip and place it over the well, ensuring a tight seal with the grease.
-
Repeat for all desired conditions.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically observe the drops for crystal growth over several days to weeks.
Protocol 2: Sitting-Drop Vapor Diffusion
In this method, the protein-precipitant drop is placed on a post that is physically separated from the reservoir.
Materials:
-
96-well sitting-drop crystallization plates (e.g., MRC plates)
-
Pipettes and tips
-
Sealing film or tape
-
Microscope for observing crystals
Procedure:
-
Pipette 80-100 µL of the reservoir solution into the reservoir of a well.
-
Pipette 100-200 nL of the protein solution onto the sitting drop post.
-
Add an equal volume (100-200 nL) of the reservoir solution to the protein drop.
-
Carefully seal the plate with an optically clear sealing film to prevent evaporation.
-
Repeat for all desired conditions.
-
Incubate the plate at a constant temperature and monitor for crystal formation.
Visualization of Experimental Workflows
Logical Workflow for Protein Crystallization Screening
Caption: Logical workflow for a typical protein crystallization experiment.
Experimental Workflow for Hanging-Drop Vapor Diffusion
Caption: Step-by-step workflow for the hanging-drop vapor diffusion method.
Optimization Strategies
Once initial crystallization "hits" (conditions that produce any crystalline material) are identified, the next step is to optimize these conditions to obtain large, single, well-diffracting crystals.
-
Varying Precipitant and Protein Concentration: Fine-tune the concentration of this compound around the initial hit condition. Simultaneously, screen different protein concentrations. A grid screen varying both concentrations is often effective.
-
pH Screening: Explore a narrower pH range (e.g., in 0.2 pH unit increments) around the initial hit's pH. The solubility of a protein is highly dependent on pH, and small changes can significantly impact crystallization.
-
Temperature: If crystals are grown at a particular temperature, try setting up the same experiment at a different temperature (e.g., if grown at 20°C, try 4°C, and vice versa).
-
Additives: The inclusion of small molecules can sometimes improve crystal quality. Consider screening a range of additives, such as:
-
Divalent cations: (e.g., 2-10 mM MgCl₂, CaCl₂) can sometimes mediate crystal contacts.
-
Small organic molecules: (e.g., 1-5% glycerol, MPD, low molecular weight PEGs) can alter the dielectric constant of the solvent and promote favorable interactions.
-
Detergents: For membrane proteins, fine-tuning the detergent type and concentration is critical.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Clear Drops (No Precipitate or Crystals) | Protein concentration is too low. Precipitant concentration is too low. | Increase protein concentration. Increase this compound concentration. |
| Heavy, Amorphous Precipitate | Protein concentration is too high. Precipitant concentration is too high. pH is at or near the protein's isoelectric point. | Decrease protein concentration. Decrease this compound concentration. Screen a wider pH range away from the pI. |
| Microcrystals or Showers of Small Needles | Nucleation is too rapid. | Decrease protein and/or precipitant concentration. Increase the volume of the drop. Try a different temperature. Consider micro-seeding. |
| Spherulites or Twinned Crystals | Sub-optimal growth conditions. | Fine-tune precipitant and protein concentrations. Screen different pH values and temperatures. Use additives to try and modify crystal packing. |
| Salt Crystals Form | High concentration of salt in the precipitant or buffer. | Confirm the identity of the crystals (protein crystals will be stained by a dye like Izit). If they are salt crystals, ensure the correct concentrations were used and that the solution is not supersaturated with the salt itself at the experimental temperature. |
Conclusion
This compound is a valuable tool in the protein crystallographer's toolkit. Its favorable physicochemical properties and ability to mediate crystal contacts make it an effective precipitant for a wide range of proteins. By systematically screening and optimizing conditions using the protocols and guidelines outlined in this application note, researchers can increase their chances of obtaining high-quality crystals suitable for X-ray diffraction and subsequent structure determination.
References
Application Notes and Protocols for the Preparation of Sodium Tartrate Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tartrate buffers are widely utilized in various scientific and pharmaceutical applications, including enzymatic assays, chromatography, and as a formulation component for drug products. The buffering capacity of this system is centered around the pKa values of tartaric acid, a diprotic acid. This document provides a detailed protocol for the preparation of this compound buffer solutions to a specific pH, leveraging the principles of the Henderson-Hasselbalch equation.
Principle
The preparation of a buffer solution with a desired pH is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, the pKa of the weak acid, and the ratio of the concentrations of the conjugate base to the acid.[1][2][3] For a tartrate buffer, the equilibrium between tartaric acid (H₂C₄H₄O₆) and its conjugate bases, bitartrate (B1229483) (HC₄H₄O₆⁻) and tartrate (C₄H₄O₆²⁻), allows for buffering over specific pH ranges.
Tartaric acid is a diprotic acid with two pKa values:
The Henderson-Hasselbalch equation is as follows:
pH = pKa + log ([A⁻] / [HA])
Where:
-
pH is the desired buffer pH
-
pKa is the dissociation constant of the weak acid
-
[A⁻] is the molar concentration of the conjugate base (this compound)
-
[HA] is the molar concentration of the weak acid (tartaric acid)
To prepare a tartrate buffer, the pKa value closest to the desired pH should be used for the calculation to ensure maximum buffer capacity.[7][8]
Materials and Equipment
-
Tartaric Acid (C₄H₆O₆), M.W. 150.09 g/mol
-
This compound Dihydrate (Na₂C₄H₄O₆·2H₂O), M.W. 230.08 g/mol
-
Deionized or distilled water
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Beakers and graduated cylinders
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Experimental Protocol: Preparation of a 0.1 M this compound Buffer
This protocol outlines the preparation of a 0.1 M this compound buffer to a specific pH. The principle can be adapted for other concentrations.
-
Determine the appropriate pKa: Select the pKa of tartaric acid that is closest to your target pH. For pH values between 2.5 and 4.0, pKa₁ (2.98) is more relevant. For pH values between 3.8 and 5.0, pKa₂ (4.34) is more appropriate.
-
Calculate the required amounts of acid and conjugate base: Use the Henderson-Hasselbalch equation to determine the ratio of the conjugate base to the acid. The table below provides pre-calculated values for preparing 1 L of a 0.1 M this compound buffer at various pH values.
-
Weigh the components: Accurately weigh the calculated amounts of tartaric acid and this compound dihydrate.
-
Dissolve the components: Add the weighed tartaric acid and this compound dihydrate to a beaker containing approximately 800 mL of deionized water. Stir the solution using a magnetic stirrer until all solids are completely dissolved.
-
Adjust the pH: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the buffer solution and monitor the pH. If necessary, make minor adjustments to the pH by adding small volumes of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH.
-
Bring to final volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all of the buffer components are transferred. Add deionized water to the flask until the meniscus reaches the 1 L mark.
-
Mix and store: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. The buffer solution is now ready for use. Store the buffer at 4°C for short-term use. For long-term storage, sterile filtration is recommended.
Data Presentation: 0.1 M this compound Buffer Preparation Table
The following table details the required masses of Tartaric Acid and this compound Dihydrate to prepare 1 Liter of a 0.1 M this compound buffer at various pH values.
| Target pH | pKa Used | Moles of Tartaric Acid (HA) | Mass of Tartaric Acid (g) | Moles of this compound (A²⁻) | Mass of this compound Dihydrate (g) |
| 3.0 | 2.98 | 0.0483 | 7.25 | 0.0517 | 11.90 |
| 3.5 | 2.98 | 0.0243 | 3.65 | 0.0757 | 17.42 |
| 4.0 | 4.34 | 0.0686 | 10.30 | 0.0314 | 7.22 |
| 4.2 | 4.34 | 0.0588 | 8.83 | 0.0412 | 9.48 |
| 4.4 | 4.34 | 0.0474 | 7.11 | 0.0526 | 12.10 |
| 4.5 | 4.34 | 0.0421 | 6.32 | 0.0579 | 13.32 |
| 5.0 | 4.34 | 0.0186 | 2.79 | 0.0814 | 18.73 |
Calculations are based on the Henderson-Hasselbalch equation. The total tartrate concentration is 0.1 M.
Visualization of the Experimental Workflow
Caption: Workflow for preparing a this compound buffer solution.
References
- 1. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 2. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 3. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 4. nbinno.com [nbinno.com]
- 5. L-Tartaric Acid [drugfuture.com]
- 6. mpbio.com [mpbio.com]
- 7. ulm.edu [ulm.edu]
- 8. Making a buffer - General Lab Techniques [protocol-online.org]
Application Notes and Protocols: Sodium Tartrate in Electroplating Baths for Copper Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of sodium tartrate in electroplating baths for copper deposition. This compound serves as a key complexing agent, influencing the stability of the plating bath and the quality of the deposited copper layer.
Introduction
Copper electroplating is a critical process in various fields, including electronics, materials science, and the manufacturing of drug delivery systems. The quality of the copper deposit is highly dependent on the composition of the electroplating bath. This compound, often used in the form of potassium this compound (Rochelle salt), is a widely employed additive in alkaline copper plating baths. It acts as a complexing agent, forming stable complexes with copper ions. This complexation prevents the precipitation of copper hydroxide (B78521) in alkaline solutions and helps to control the rate of copper deposition, leading to smoother and more uniform coatings.
The use of tartrate-based baths is a safer alternative to traditional cyanide-based baths. Research indicates that the presence of tartrate in the electrolyte can limit the hydrogen evolution reaction and impede the reduction of copper ions on the electrode surface.[1][2] This controlled deposition process is crucial for achieving desired film properties such as good adhesion, uniform thickness, and specific surface morphology.
Experimental Protocols
Preparation of Alkaline Copper-Tartrate Electroplating Bath
This protocol describes the preparation of a standard alkaline copper electroplating bath using this compound as the primary complexing agent.
Materials:
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
This compound (Na₂C₄H₄O₆·2H₂O) or Potassium this compound (KNaC₄H₄O₆·4H₂O - Rochelle salt)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Glass beaker
-
Magnetic stirrer and stir bar
-
pH meter
-
Heating plate (optional)
-
Graduated cylinders
-
Weighing balance
Procedure:
-
Dissolve this compound: In a glass beaker, dissolve the desired amount of this compound in deionized water with continuous stirring. Gentle heating may be applied to facilitate dissolution.
-
Add Copper Sulfate: Slowly add the copper (II) sulfate pentahydrate to the tartrate solution while stirring continuously. A clear, deep blue solution should form as the copper ions are complexed by the tartrate.
-
Adjust pH: Carefully add a solution of sodium hydroxide (e.g., 1 M) dropwise to the copper-tartrate solution to adjust the pH to the desired alkaline range (typically pH 9-13).[3] Monitor the pH using a calibrated pH meter. The solution will change color as the pH increases.
-
Final Volume Adjustment: Add deionized water to reach the final desired volume of the plating bath.
-
Filtration (Optional): For high-purity applications, filter the solution to remove any undissolved impurities.
Example Bath Composition:
| Component | Concentration (g/L) |
| Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 20 - 40 |
| Potassium this compound (Rochelle Salt) | 40 - 80 |
| Sodium Hydroxide (NaOH) | To adjust pH to 11-12.5 |
Copper Electroplating Protocol
This protocol outlines the steps for electroplating a conductive substrate using the prepared alkaline copper-tartrate bath.
Materials:
-
Alkaline copper-tartrate electroplating bath
-
Substrate to be plated (e.g., steel, brass)
-
Pure copper anode
-
Deionized water
-
Appropriate cleaning and activation solutions (e.g., degreaser, acid dip)
Equipment:
-
Electroplating tank (beaker or specialized cell)
-
DC power supply
-
Anode and cathode holders
-
Connecting wires with alligator clips
-
Magnetic stirrer (optional, for agitation)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any grease, oil, or oxides. This typically involves a degreasing step followed by an acid dip to activate the surface.
-
Rinse the substrate with deionized water after each cleaning step.
-
-
Electroplating Setup:
-
Pour the copper-tartrate electroplating bath into the plating tank.
-
Place the pure copper anode and the prepared substrate (cathode) into the bath, ensuring they are parallel to each other and do not touch.
-
Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.
-
-
Electrodeposition:
-
Turn on the DC power supply and adjust the current density to the desired value.
-
The deposition time will depend on the desired thickness of the copper coating.
-
Gentle agitation of the bath can improve the uniformity of the deposit.
-
-
Post-Treatment:
-
Once the desired plating time is reached, turn off the power supply.
-
Remove the plated substrate from the bath and rinse it thoroughly with deionized water.
-
Dry the plated substrate using a stream of air or in a desiccator.
-
Data Presentation
The following tables summarize the influence of various parameters on the copper deposition process in tartrate-containing baths.
Table 1: Effect of Bath Composition and Operating Parameters on Deposition Rate (Electroless Plating)
| CuSO₄·5H₂O (g/L) | Potassium this compound (g/L) | EDTA·2Na (g/L) | HCHO (ml/L) | pH | Temperature (°C) | Deposition Rate (µm/h) | Reference |
| 5.0 | 5.0 | 21 | 16 | 12.75 | 50 | 3.4 | [4] |
| 16 | 30 | 20 | 5 | 12.5-13.0 | 40-50 | - | [4] |
Table 2: Influence of Operating Parameters on Copper Deposit Properties (General Electroplating)
| Parameter | Range/Value | Effect on Deposit |
| Current Density | Low | Can lead to porous films with defects.[5] |
| High | Can result in denser films with smaller grains.[5] However, excessively high current can lead to spongy or dendritic deposits.[5] High current densities can also cause "burning" and dullness without proper agitation. | |
| pH | 9.0 - 13.0 | The optimal pH for alkaline baths can range from 9.0 to 13.0.[3] Increasing the pH up to a certain point can increase the deposition rate.[6] Very high pH can cause precipitation of metal hydroxides, reducing plating efficiency.[7] |
| Temperature | 40 - 60 °C | Higher temperatures generally increase the rate of deposition.[8] |
| Agitation | Present | Proper agitation helps in obtaining maximum brightness and prevents high-current-density burning. |
Diagrams
Logical Workflow for Bath Preparation and Electroplating
Caption: Workflow for copper electroplating bath preparation and the subsequent plating process.
Mechanism of Copper Ion Complexation by Tartrate
Caption: Simplified representation of copper ion complexation by tartrate and subsequent reduction at the cathode.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Improving the Electroplating Process Using pH Control | Sensorex [sensorex.com]
- 4. researchgate.net [researchgate.net]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. sciencing.com [sciencing.com]
- 8. proplate.com [proplate.com]
Application Note: Accurate Determination of Water Content using Karl Fischer Titration with Sodium Tartrate Dihydrate
AN-KF-001
Introduction
Karl Fischer (KF) titration is a highly specific and accurate method for determining water content in a wide variety of solid, liquid, and gaseous samples.[1] It is the reference method in many industries, including pharmaceuticals, chemicals, and food products.[2][3] The principle of Karl Fischer titration is based on the Bunsen reaction, where iodine oxidizes sulfur dioxide in the presence of water.[4] The reaction, which consumes water stoichiometrically, is carried out in an alcohol solvent containing a base.[5]
There are two main types of Karl Fischer titration: volumetric and coulometric.[6]
-
Volumetric KF Titration: In this method, a KF reagent containing a known concentration of iodine is added to the sample via a burette until all the water has been consumed.[2][6] This technique is ideal for samples with a higher water content, typically ranging from 0.01% to 100%.[2]
-
Coulometric KF Titration: This method is suited for samples with trace amounts of water, in the parts-per-million (ppm) range.[6][7] Iodine is generated electrochemically in the titration cell, and the amount of water is determined from the total charge required for the reaction, according to Faraday's law.[6][8]
To ensure the accuracy of volumetric Karl Fischer titration, the concentration of the iodine-containing reagent (the titer) must be regularly determined.[2] This is achieved by using a certified water standard. Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a widely used primary standard for this purpose.[9][10] It is a stable, non-hygroscopic solid with a precise and stoichiometric water content of 15.66%.[9][10][11]
This application note provides a detailed protocol for the standardization of volumetric Karl Fischer reagent using this compound dihydrate.
Data Presentation
The theoretical and typical experimental values for the standardization of a Karl Fischer reagent are summarized below.
| Parameter | Value | Reference |
| Standard Substance | ||
| Chemical Name | This compound Dihydrate | [10] |
| Molecular Formula | Na₂C₄H₄O₆·2H₂O | [10] |
| Molar Mass | 230.08 g/mol | [10] |
| Theoretical Water Content | 15.66% (w/w) | [9][10][11] |
| Typical Experimental Data (for a 5 mg/mL KF Titrant) | ||
| Sample Weight of this compound Dihydrate | 150 - 350 mg | [12] |
| Volume of KF Reagent Consumed (V) | Varies based on sample weight | |
| Water Equivalence Factor (Titer), F | Calculated using the formula below |
Calculation of the Water Equivalence Factor (Titer):
The water equivalence factor (F), in mg of water per mL of reagent, is calculated as follows:
F (mg/mL) = (Weight of this compound Dihydrate (mg) × 0.1566) / Volume of KF Reagent (mL)[12]
Experimental Protocols
1. Reagents and Materials
-
Volumetric Karl Fischer Titrator
-
Karl Fischer Reagent (e.g., one-component composite reagent)
-
Karl Fischer Solvent (e.g., anhydrous methanol)
-
This compound Dihydrate (Certified Reference Material)[13]
-
Analytical Balance (readability of at least 0.1 mg)
-
Weighing boat or paper
-
Spatula
2. Protocol for Titer Determination of Volumetric Karl Fischer Reagent
Step 1: Preparation of the Titration Cell
-
Ensure the titration vessel and electrode are clean and dry.
-
Add an appropriate volume of Karl Fischer solvent to the titration vessel, ensuring the electrode is sufficiently immersed.
-
Seal the titration vessel to protect it from atmospheric moisture.[14]
-
Start the titrator's pre-titration or conditioning function. The instrument will titrate any residual water in the solvent until a stable, dry baseline is achieved.
Step 2: Weighing the Standard
-
Accurately weigh between 150 mg and 350 mg of this compound dihydrate onto a weighing boat or paper using an analytical balance.[12] Record the exact weight.
-
For optimal results, it is recommended to grind the this compound dihydrate crystals to a fine powder to ensure complete and rapid dissolution in the solvent.[10]
Step 3: Addition of the Standard and Titration
-
Quickly and carefully introduce the weighed this compound dihydrate into the conditioned titration vessel.
-
Ensure that all of the standard is transferred into the solvent.
-
Reseal the titration vessel immediately.
-
Allow the standard to dissolve completely. Stirring for a few minutes may be necessary.[10]
-
Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.[5]
-
Record the volume of the Karl Fischer reagent consumed.
Step 4: Calculation
-
Using the recorded weight of the this compound dihydrate and the volume of the KF reagent consumed, calculate the water equivalence factor (titer) of the reagent using the formula provided in the Data Presentation section.
-
It is recommended to perform the titer determination in triplicate and calculate the mean value and relative standard deviation (RSD) to ensure accuracy and precision.
Experimental Workflow
Caption: Workflow for Karl Fischer Titer Determination.
References
- 1. metrohm.com [metrohm.com]
- 2. news-medical.net [news-medical.net]
- 3. scharlabchina.com [scharlabchina.com]
- 4. byjus.com [byjus.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 8. metrohm.com [metrohm.com]
- 9. This compound Dihydrate 15.66 % | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. youtube.com [youtube.com]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. mt.com [mt.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Application Notes and Protocols: The Role of Sodium Tartrate in Fehling's Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Fehling's test, with a specific focus on the critical role of sodium tartrate in preventing the precipitation of copper(II) hydroxide (B78521). This document includes comprehensive experimental protocols and quantitative data presented in a clear, tabular format.
Introduction to Fehling's Test
Fehling's test, developed by Hermann von Fehling in 1849, is a chemical method used to differentiate between water-soluble carbohydrate and ketone functional groups, and it is a classic test for detecting reducing sugars.[1][2] The test relies on the principle that reducing sugars, which contain a free aldehyde or α-hydroxy-ketone group, are oxidized by an alkaline solution of copper(II) ions, while the copper(II) ions are reduced to copper(I) ions.[3][4] This reduction results in the formation of a characteristic brick-red precipitate of copper(I) oxide (Cu₂O), indicating a positive test.[5][6][7]
The Critical Role of this compound
Fehling's solution is prepared by mixing two separate solutions immediately before use: Fehling's A, an aqueous solution of copper(II) sulfate (B86663), and Fehling's B, an alkaline solution of potassium this compound (Rochelle salt).[1][2][5][6][8] The reaction is conducted under alkaline conditions, which are necessary for the oxidation of the reducing sugar.
In an alkaline environment, copper(II) ions (Cu²⁺) from copper sulfate would readily react with hydroxide ions (OH⁻) to form a precipitate of copper(II) hydroxide (Cu(OH)₂).[9][10] This precipitation would remove the copper(II) ions from the solution, making them unavailable to act as an oxidizing agent and thus rendering the test ineffective.
This is where this compound plays its crucial role. The tartrate ions act as a chelating agent, forming a soluble, deep blue bis(tartrate) complex with the Cu²⁺ ions.[2][5][11][12] This chelation process keeps the copper(II) ions in solution in the alkaline medium, preventing the formation of copper(II) hydroxide precipitate.[3][9][10] The bistartratocuprate(II) complex is the active oxidizing agent in Fehling's solution.[1][11][12]
The following diagram illustrates the chelation of copper(II) ions by tartrate to prevent precipitation.
Caption: Chelation of Cu²⁺ by tartrate prevents precipitation.
Experimental Protocols
Preparation of Fehling's Solutions
Fehling's solution is always prepared fresh by mixing equal volumes of Fehling's A and Fehling's B solutions.[5][7][13] The individual solutions are stable and can be stored separately.[1][11]
Table 1: Composition of Fehling's Solutions
| Solution | Component | Concentration/Amount | Solvent |
| Fehling's A | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ~70 g/L[5] or 34.65 g in 500 mL[7] | Distilled water |
| Sulfuric acid (concentrated) | A few drops[8][11] | ||
| Fehling's B | Potassium this compound tetrahydrate (KNaC₄H₄O₆·4H₂O) | ~350 g/L[5] or 173 g in 500 mL[7] | Distilled water |
| Sodium hydroxide (NaOH) | ~100 g/L[5] or 50 g in 500 mL[7] |
Procedure for Fehling's Test
-
Preparation of Fehling's Reagent: In a clean test tube, mix equal volumes of Fehling's solution A and Fehling's solution B. The resulting solution should be a deep blue color.[5][13]
-
Sample Addition: Add approximately 1 mL of the test sample to the freshly prepared Fehling's reagent.[11] For a control, prepare a separate tube with 1 mL of distilled water and Fehling's reagent.[11]
-
Heating: Place the test tubes in a boiling water bath and heat for a few minutes.[5][7][14]
-
Observation: Observe any color change. The formation of a brick-red precipitate of copper(I) oxide indicates the presence of a reducing sugar.[5][6][14] The color may initially appear green or yellow before turning to brick-red.[15]
The following diagram outlines the experimental workflow for performing Fehling's test.
Caption: Experimental workflow for Fehling's test.
Reaction Mechanism
The overall reaction in a positive Fehling's test involves the oxidation of an aldehyde group in the reducing sugar to a carboxylate anion. Concurrently, the copper(II) ions in the bistartratocuprate(II) complex are reduced to copper(I) ions, which then precipitate as copper(I) oxide.
The net ionic equation for the reaction is: RCHO + 2 Cu²⁺(tartrate complex) + 5 OH⁻ → RCOO⁻ + Cu₂O(s) + 3 H₂O
The following diagram illustrates the logical relationship of the reaction components.
Caption: Logical flow of the Fehling's test reaction.
Applications in Research and Drug Development
-
Carbohydrate Analysis: Fehling's test is a fundamental tool for the qualitative analysis of carbohydrates, helping to distinguish between reducing and non-reducing sugars.[2][6]
-
Quality Control: In the food and beverage industry, it can be used to monitor the sugar content and the breakdown of starch into reducing sugars.[1]
-
Clinical Diagnostics: Historically, it was used to detect glucose in urine as a screening method for diabetes.[1][5][8] While more specific enzymatic methods are now common, the principle remains relevant in understanding glucose reactivity.
Limitations
It is important to note that Fehling's test is not specific for aldehydes, as α-hydroxy ketones also give a positive result.[6][15] Furthermore, aromatic aldehydes do not typically react with Fehling's solution.[5] The reaction must be carried out in an alkaline medium.[3]
References
- 1. Fehling's solution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. microbenotes.com [microbenotes.com]
- 4. theory.labster.com [theory.labster.com]
- 5. byjus.com [byjus.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Fehling Solution: Formula, Test, Preparation, Uses & Examples [vedantu.com]
- 8. Fehling’s solution: Preparation, Tests and Application [allen.in]
- 9. organic chemistry - Why is sodium potassium tartarate used in Fehling's solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. In Fehling's test, \mathrm { Cu } ^ { 2 + } undergo complex formation wit.. [askfilo.com]
- 11. Formation of Fehling’s Solution [unacademy.com]
- 12. Notes on Fehling test [unacademy.com]
- 13. testbook.com [testbook.com]
- 14. Fehlingâs Test: Procedure - Labster [theory.labster.com]
- 15. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
Application Notes and Protocols: Utilizing Sodium Tartrate for Effective Emulsion Breaking in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Emulsions are a common challenge during the workup of organic reactions, particularly those involving finely dispersed solids or viscous materials that stabilize the interface between aqueous and organic layers. These stable emulsions can lead to significant product loss, lengthy separation times, and difficulties in subsequent purification steps. One of the most effective and widely used methods to break emulsions, especially those formed after reactions with aluminum-based hydrides like Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminum Hydride (DIBAL-H), is the use of a saturated aqueous solution of sodium potassium tartrate, commonly known as Rochelle's salt.
This document provides detailed application notes and protocols for using sodium tartrate to break emulsions in organic synthesis. It also offers a comparison with other common workup procedures.
Mechanism of Action: Chelation
The primary mechanism by which this compound breaks emulsions formed during the workup of aluminum hydride reductions is through chelation. The tartrate ion is a bidentate ligand that effectively complexes with aluminum ions (Al³⁺) present in the aqueous phase as aluminum salts (e.g., aluminum hydroxides). This chelation forms a water-soluble aluminum-tartrate complex, preventing the formation of gelatinous aluminum hydroxide (B78521) precipitates that are often the cause of persistent emulsions.[1][2]
References
Troubleshooting & Optimization
troubleshooting fluctuating results in Karl Fischer titration with sodium tartrate
This technical support center provides troubleshooting guidance and frequently asked questions to address fluctuating results when using sodium tartrate dihydrate for Karl Fischer (KF) titration.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during Karl Fischer titration that lead to inconsistent and unreliable results.
Question: Why am I observing fluctuating water content results when standardizing my Karl Fischer reagent with this compound dihydrate?
Fluctuating results during the standardization of Karl Fischer reagent using this compound dihydrate can stem from several factors, ranging from environmental conditions to procedural inconsistencies. Below is a step-by-step guide to help you identify and resolve the root cause of the issue.
Step 1: Verify Environmental and System Seal
Atmospheric moisture is a primary source of error in Karl Fischer titration.
-
Check the Titration Cell Seal: Ensure all joints, septa, and O-rings on the titration vessel are properly sealed to prevent the ingress of ambient moisture.[1] Worn-out or improperly fitted septa should be replaced.
-
Inspect Drying Tubes: Check the desiccant (e.g., molecular sieves or silica (B1680970) gel) in the drying tubes. If the color indicator has changed, regenerate or replace the desiccant.[2]
-
Minimize Air Exposure: Keep the time the titration vessel is open to the atmosphere to a minimum when adding the this compound dihydrate standard.
Step 2: Evaluate Reagent and Solvent Conditions
The stability and composition of the Karl Fischer reagent and solvent are critical for accurate results.
-
Reagent Age and Storage: Karl Fischer reagents degrade over time, especially after the bottle has been opened.[3] Use fresh reagents and ensure they are stored in tightly sealed containers, protected from light and moisture.
-
Solvent Capacity: The solvent has a finite capacity to dissolve both the sample and the reaction products.[2][3] If the solvent becomes turbid or if you have performed multiple titrations, replace the solvent.[4] Due to the limited solubility of this compound dihydrate in methanol (B129727), the solvent may need to be replaced after each titration.[1]
-
Side Reactions: Ketones and aldehydes in the sample or from cleaning solvents can react with methanol in the reagent to produce water, leading to erroneously high results.[5] Ensure the titration cell is thoroughly dried and free from any cleaning solvent residues.
Step 3: Assess Sample Handling and Introduction
Proper handling of the this compound dihydrate standard is crucial for accurate standardization.
-
Incomplete Dissolution: this compound dihydrate has limited solubility in methanol, a common KF solvent.[2][3] Ensure the standard is completely dissolved before starting the titration. Incomplete dissolution will lead to lower, fluctuating results.[2][6] Consider increasing the stirring time to ensure complete dissolution.[7]
-
Static Cling: Finely powdered this compound dihydrate can adhere to the walls of the titration vessel or the electrode, preventing it from reacting.[7] Gently swirl the vessel to ensure all of the standard is in the solvent.
-
Accurate Weighing: Use a calibrated analytical balance with a resolution of at least 0.1 mg to accurately weigh the this compound dihydrate.[8] Small errors in weighing can lead to significant variations in the calculated titer.
Step 4: Check Instrumentation and Electrode Performance
The performance of the titrator and the electrode is fundamental to obtaining reproducible results.
-
Electrode Condition: A dirty or coated platinum electrode can lead to an unstable endpoint detection.[1] Clean the electrode regularly according to the manufacturer's instructions.
-
Stirring Speed: Improper stirring speed can affect the titration. If the speed is too slow, the reaction may be incomplete, while a speed that is too high can introduce air bubbles.[9]
-
Burette and Tubing: Check for air bubbles in the burette and tubing, as they can lead to inaccurate dosing of the titrant.[1]
The following diagram illustrates a logical workflow for troubleshooting fluctuating results in Karl Fischer titration.
Caption: Troubleshooting workflow for fluctuating Karl Fischer titration results.
Experimental Protocols
Protocol for Standardization of Karl Fischer Reagent using this compound Dihydrate
This protocol outlines the steps for determining the titer of a volumetric Karl Fischer reagent.
1. Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled.
-
Fill the burette with the Karl Fischer titrant.
-
Add fresh, dry solvent (e.g., methanol) to the titration vessel.
-
Pre-titrate the solvent to a stable endpoint to remove any residual water.
2. Standardization Procedure:
-
Accurately weigh approximately 100-200 mg of finely powdered this compound dihydrate (Na₂C₄H₄O₆·2H₂O) onto a weighing boat.[10] Record the exact weight to the nearest 0.1 mg.
-
Quickly and carefully transfer the weighed this compound dihydrate into the conditioned titration vessel.
-
Reseal the titration vessel immediately to prevent moisture ingress.
-
Stir the solution to ensure the complete dissolution of the this compound dihydrate. A stirring time of 3 minutes is recommended to achieve complete dissolution.[7]
-
Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Record the volume of titrant consumed (Vt in mL).
-
Repeat the standardization at least two more times. The results should be in good agreement.
3. Titer Calculation:
The water equivalent (WE), or titer, of the Karl Fischer reagent is calculated using the following formula:
WE (mg/mL) = (m * 0.1566) / Vt [11]
Where:
-
m is the mass of the this compound dihydrate in mg.[10]
-
0.1566 is the theoretical mass fraction of water in this compound dihydrate (15.66%).[2][12]
-
Vt is the volume of the Karl Fischer titrant consumed in mL.[10]
Calculate the mean value of the titer from the replicate standardizations.
Data Presentation
| Parameter | Value | Reference |
| Theoretical Water Content of this compound Dihydrate | 15.66% | [2][12] |
| Molecular Weight of this compound Dihydrate | 230.08 g/mol | [7] |
| Solubility of this compound Dihydrate in Methanol | Approx. 0.15 g in 40 mL | [2] |
| Recommended Sample Size for Standardization | 100 - 200 mg | [10] |
| Recommended Titrant Strength | 5 mg/mL | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical water content of pure this compound dihydrate?
The theoretical water content of pure this compound dihydrate is 15.66%.[2][12] This makes it a stable and reliable primary standard for the standardization of Karl Fischer reagents.
Q2: How often should I standardize my Karl Fischer reagent?
It is recommended to standardize your Karl Fischer reagent daily before use, or whenever a new bottle of reagent is opened.[3] The titer can change over time due to exposure to atmospheric moisture.
Q3: Why are my results consistently low when using this compound dihydrate?
Consistently low results are often due to the incomplete dissolution of the this compound dihydrate standard in the Karl Fischer solvent.[2][6] Ensure the standard is finely powdered and allow for sufficient stirring time for it to dissolve completely before starting the titration.
Q4: Can I use a solvent other than methanol?
While methanol is a common solvent for Karl Fischer titration, other solvents or solvent mixtures can be used, especially for samples that are not soluble in methanol.[4] However, be aware that the solubility of this compound dihydrate may differ in other solvents.
Q5: What should I do if the titration endpoint is not stable?
An unstable endpoint can be caused by a dirty or malfunctioning electrode, interfering side reactions, or the slow release of water from an incompletely dissolved sample.[1] Clean the electrode and ensure the sample is fully dissolved. If the problem persists, check for potential side reactions with your sample matrix.
References
- 1. Solstice Research Chemicals [lab.solstice.com]
- 2. mt.com [mt.com]
- 3. blog.hannainst.com [blog.hannainst.com]
- 4. gwb.fi [gwb.fi]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. metrohm.com [metrohm.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. This compound Dihydrate 15.66 % | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 11. This compound dihydrate Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]
- 12. multimedika.co.id [multimedika.co.id]
Technical Support Center: Optimizing Sodium Tartrate Concentration for Protein Crystallization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using sodium tartrate as a precipitant for protein crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in initial screening?
A1: this compound is often used in a broad concentration range in initial sparse matrix screens. Commercially available screens can include potassium this compound at concentrations ranging from 0.1 M to 1.0 M.[1][2] For example, some initial screening kits might test sodium potassium tartrate at 1.0 M in combination with a buffer like HEPES at pH 7.5.[1] Optimization efforts can then explore concentrations around these initial "hits."
Q2: I am getting heavy precipitate in my drops with this compound. What should I do?
A2: Heavy precipitation indicates that the supersaturation of the protein is too high. To address this, you can try the following:
-
Reduce Protein Concentration: A common reason for precipitation is an overly high starting protein concentration.[3] Try diluting your protein sample twofold and repeating the experiment.[4]
-
Lower Precipitant Concentration: Decrease the concentration of this compound in your crystallization condition.
-
Adjust pH: The pH of the buffer can significantly impact protein solubility. Experiment with a pH range around the initial condition.
-
Vary Temperature: Incubating the crystallization plates at a different temperature (e.g., 4°C instead of room temperature) can alter the kinetics of crystallization and may favor crystal growth over precipitation.[4]
Q3: My crystallization drops remain clear. What does this mean and how can I fix it?
A3: Clear drops after an extended period (e.g., 3-4 weeks) suggest that the protein has not reached a sufficient level of supersaturation to nucleate and form crystals.[4] Consider these adjustments:
-
Increase Protein Concentration: If a majority of your screening drops are clear, doubling the protein concentration is a recommended first step.[3][4]
-
Increase Precipitant Concentration: Gradually increase the concentration of this compound to push the protein out of solution.
-
Utilize a Broader Screen: Your protein may not crystallize under the conditions tested. Employing a broader sparse-matrix screen that samples a wider range of precipitants, salts, and pH values can be beneficial.[5]
Q4: How can I distinguish between protein crystals and salt crystals?
A4: It can be challenging to differentiate between protein and salt crystals, especially when they are small. Here are a few methods:
-
Control Drops: Set up control drops containing only the buffer and precipitant solution, without the protein. If crystals form in these drops, they are likely salt crystals.[6]
-
Staining: Protein crystals will absorb dyes like Coomassie blue, while salt crystals will not. Adding a small amount of dye to the drop can help with identification.[6]
-
X-ray Diffraction: The definitive method is to test the crystal with X-ray diffraction. Protein crystals will produce a characteristic diffraction pattern, whereas salt crystals will not.[6]
-
Physical Properties: Protein crystals are often more fragile and have a different appearance under polarized light compared to salt crystals.[4]
Q5: I have very small, needle-like crystals. How can I optimize for larger, single crystals?
A5: The formation of many small crystals suggests rapid nucleation. To encourage the growth of fewer, larger crystals, you can:
-
Refine Precipitant and Protein Concentrations: Systematically vary the concentrations of both this compound and your protein to find a slower rate of supersaturation.
-
Crystal Seeding: Use micro or macro seeding techniques. A few of the small crystals can be transferred to a new, equilibrated drop to act as seeds for larger crystal growth.
-
Additive Screens: Experiment with additives that can influence crystal packing and habit.
-
Temperature Variation: As with precipitation, adjusting the incubation temperature can slow down the crystallization process.
-
Dehydration: In some cases, controlled dehydration of the crystal can improve its size and diffraction quality.[1]
Troubleshooting Guide
This guide provides a structured approach to common problems encountered during protein crystallization with this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| No Crystals, Clear Drop | Insufficient supersaturation. | - Increase protein concentration.[3][4] - Increase this compound concentration. - Try a different crystallization method (e.g., vapor diffusion, microbatch).[7] |
| Heavy Amorphous Precipitate | Supersaturation is too high; protein may be denatured or aggregated.[4] | - Decrease protein concentration.[3][4] - Decrease this compound concentration. - Screen a wider pH range. - Ensure protein sample is pure and monodisperse.[8][9] |
| Phase Separation (Oil/Globules) | Protein is salting out without forming an ordered crystal lattice. | - Lower both protein and this compound concentrations. - Experiment with different salts or co-precipitants. - Add detergents (for membrane proteins) or other solubilizing agents. |
| Shower of Microcrystals | Nucleation rate is too high. | - Decrease protein and/or this compound concentration. - Fine-tune the pH. - Employ crystal seeding techniques.[9] - Incubate at a different temperature. |
| Suspected Salt Crystals | The precipitant concentration is too high for the given conditions. | - Set up control drops without protein to confirm.[6] - Reduce the this compound concentration. - Cross-reference with solubility data for this compound under your experimental conditions. |
| Poorly Diffracting Crystals | High solvent content and loose molecular packing within the crystal.[1] | - Attempt post-crystallization dehydration.[1] - Optimize cryoprotectant conditions. - Screen for additives that may improve crystal packing. |
Experimental Protocols
Initial Screening using Hanging Drop Vapor Diffusion
This protocol outlines a standard procedure for setting up an initial crystallization screen.
-
Prepare the Reservoir Solution: In a 24-well plate, pipette 500 µL of the reservoir solution containing a specific concentration of this compound (e.g., 1.0 M) and a buffer (e.g., 0.1 M HEPES pH 7.5) into a well.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of your protein solution (e.g., 10 mg/mL) with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.
-
Incubate: Store the plate in a stable temperature environment, free from vibrations.[4]
-
Observe: Regularly examine the drops under a microscope over several weeks, recording any changes such as precipitation, phase separation, or crystal growth.[4]
Optimization using a Grid Screen
Once initial hits are identified, a grid screen can be used to refine the conditions.
-
Define Grid Parameters: Create a 2D grid varying the concentration of this compound on one axis and the pH of the buffer on the other. For example, this compound could range from 0.8 M to 1.2 M in 0.1 M increments, and the pH could range from 7.0 to 8.0 in 0.2 unit increments.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and a set of buffers at different pH values.
-
Set Up Drops: Using the hanging drop or sitting drop method, prepare drops for each condition in the grid, mixing the protein, this compound, and buffer to their final concentrations.
-
Incubate and Observe: Monitor the drops over time to identify the optimal conditions for crystal growth.
Visual Guides
References
- 1. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. biocompare.com [biocompare.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Crystallization screens and methods - CCP4 wiki [wiki.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
Sodium Tartrate Buffer Technical Support Center
Welcome to the technical support center for sodium tartrate buffer solutions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you address pH instability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of pH instability in a this compound buffer?
The pH of a this compound buffer can become unstable due to several factors:
-
Atmospheric Carbon Dioxide (CO2) Absorption: Buffers with a pH in the neutral to alkaline range are susceptible to absorbing atmospheric CO2. This forms carbonic acid, which can lower the pH of the buffer over time.[1][2][3]
-
Temperature Fluctuations: The pKa of a buffer, which is a key determinant of its pH, is temperature-dependent.[4][5][6] If the buffer is prepared at one temperature and used at another, its pH will shift.
-
Improper Preparation or Contamination: Errors in weighing components, incorrect water purity, or contamination of stock solutions can lead to a buffer with an incorrect initial pH and poor stability.
-
Microbial Growth: Buffers, especially those near a neutral pH, can support bacterial or fungal growth.[7][8] Microbial metabolism often produces acidic or basic byproducts that alter the buffer's pH.
-
Low Buffer Concentration (Low Buffer Capacity): A buffer with a low concentration of the conjugate acid-base pair has a lower capacity to resist pH changes upon the addition of an acid or base.[9][10][11]
-
Precipitation: Changes in temperature or the addition of other components can cause buffer salts to precipitate, altering the concentration of the buffering species and thus the pH.[12][13]
Q2: How does temperature affect the pH of my this compound buffer?
The pH of a buffer solution is dependent on the pKa of its weak acid component, and the pKa value is sensitive to temperature changes.[4][5][6][14][15] For many common buffers, the pH will decrease as the temperature increases. It is crucial to calibrate your pH meter and adjust the buffer at the temperature at which you will be performing your experiment.
Q3: Can microbial contamination really change the pH of my buffer?
Yes. Many microorganisms can grow in buffer solutions, especially if they are not stored properly.[7] During their growth, these microbes metabolize components of the buffer or trace contaminants, producing acidic or alkaline waste products that can significantly shift the pH.[8] This is particularly problematic for long-term experiments or when buffers are stored for extended periods at room temperature.
Q4: Why did the pH of my buffer change after I diluted it?
While in theory, the pH of a buffer is independent of its concentration (dependent on the pKa and the ratio of the acid/base components), this holds true primarily for ideal solutions.[16] In practice, dilution can affect the pH due to changes in ionic strength which influences the activity coefficients of the ions.[17] However, a more significant consequence of dilution is the reduction in buffer capacity, making the buffer more susceptible to pH shifts from contaminants or the addition of small amounts of acid or base.[16]
Troubleshooting Guide
Issue: My this compound buffer's pH is drifting downwards over time.
-
Possible Cause 1: CO2 Absorption
-
Question: Is your buffer pH in the neutral or alkaline range and exposed to the atmosphere?
-
Solution: Prepare the buffer fresh daily. If it must be stored, keep it in a tightly sealed, airtight container. For sensitive applications, consider degassing the water prior to preparation and storing the buffer under an inert gas like nitrogen or argon.
-
-
Possible Cause 2: Microbial Contamination
-
Question: Is the buffer stored at room temperature for an extended period? Do you observe any cloudiness or turbidity?
-
Solution: Sterilize the buffer by filtering it through a 0.22 µm filter.[4] Store the buffer at 4°C to slow down microbial growth.[7] For long-term storage, consider preparing the buffer in concentrated stock solutions or adding a preservative like sodium azide (B81097) (be aware of its toxicity and compatibility with your downstream applications).[4][7]
-
Issue: The pH of my buffer is different from the calculated theoretical value.
-
Possible Cause 1: Incorrect pKa Value
-
Question: Did you account for the effect of temperature and ionic strength on the pKa of tartaric acid?
-
Solution: Use the pKa value corrected for your experimental temperature and the ionic strength of your solution. The effective pH range of a buffer is generally considered to be pKa ± 1.[9][18] Tartaric acid has two pKa values (pKa1 ≈ 2.95, pKa2 ≈ 4.25 at 25°C), so ensure you are using the pKa closest to your target pH for calculations.[19]
-
-
Possible Cause 2: Preparation Error
-
Question: Were the buffer components weighed accurately? Was the final volume adjusted correctly? Was the pH meter calibrated properly before use?
-
Solution: Double-check all calculations. Use a calibrated analytical balance for weighing. Ensure your pH meter is calibrated with fresh, certified calibration standards that bracket your target pH.[18] Always adjust the pH at the temperature of use.[4][14]
-
Data Summary
The stability of a buffer is influenced by several quantitative factors. The table below summarizes the potential impact of common variables on buffer pH.
| Factor | Parameter | Typical Impact on Buffer pH | Recommendations |
| Temperature | ΔpKa/°C | Varies by buffer; for many, pH decreases with increasing temperature.[6] | Prepare and use the buffer at the same temperature. Calibrate the pH meter at the working temperature. |
| Atmospheric CO2 | pH Drift | Can cause a significant decrease in pH (e.g., >0.1 pH units) in alkaline/neutral buffers over hours to days. | Prepare fresh, store in airtight containers, or work under an inert atmosphere. |
| Buffer Concentration | Buffer Capacity (β) | Higher concentration leads to higher buffer capacity and greater resistance to pH change.[10][11] | Use a concentration sufficient for the expected acid/base load (typically 10-100 mM). |
| Microbial Growth | pH Fluctuation | Can cause unpredictable shifts (either increase or decrease) in pH over time. | Sterilize the buffer and store it at 4°C.[4][7] |
Experimental Protocols
Protocol for Preparation of a Stable 0.1 M this compound Buffer (pH 4.5)
This protocol describes the preparation of a this compound buffer by combining a weak acid (tartaric acid) and the salt of its conjugate base (this compound).
Materials:
-
Tartaric Acid (C₄H₆O₆, M.W. = 150.09 g/mol )
-
This compound Dihydrate (Na₂C₄H₄O₆·2H₂O, M.W. = 230.08 g/mol )
-
High-purity, deionized water (18.2 MΩ·cm)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
0.22 µm sterile filter unit (optional)
Procedure:
-
Prepare Stock Solutions:
-
0.1 M Tartaric Acid Solution: Dissolve 1.501 g of tartaric acid in approximately 80 mL of deionized water. Transfer to a 100 mL volumetric flask and bring the volume to 100 mL.
-
0.1 M this compound Solution: Dissolve 2.301 g of this compound dihydrate in approximately 80 mL of deionized water. Transfer to a 100 mL volumetric flask and bring the volume to 100 mL.
-
-
Mix the Buffer Components:
-
To prepare 100 mL of the target buffer, start with the solution of the conjugate base (this compound) as it is closer to the target pH than the free acid.
-
Place a calibrated pH electrode in the this compound solution while stirring gently.
-
Slowly add the 0.1 M tartaric acid solution dropwise until the pH meter reads 4.50. Tartaric acid has a pKa2 of approximately 4.25, making it effective for buffering at this pH.[19]
-
-
Final Volume Adjustment:
-
Once the target pH is reached, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add it to the flask.
-
Carefully add deionized water to bring the final volume to exactly 100 mL.
-
-
Verification and Storage:
-
Re-check the pH to ensure it has not shifted after the final volume adjustment.
-
For enhanced stability and to prevent microbial growth, sterile-filter the buffer through a 0.22 µm filter into a sterile, airtight container.
-
Store the buffer at 4°C. Label the container with the buffer name, concentration, pH, and preparation date.
-
Visual Guides
Caption: Troubleshooting workflow for unstable this compound buffer pH.
Caption: Chemical equilibrium of the tartrate buffer system.
References
- 1. Effect of temperature and pH on absorption of carbon dioxide by a free level of mixed solutions of some buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface ocean pH and buffer capacity [pmel.noaa.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. itwreagents.com [itwreagents.com]
- 5. Biological buffers pKa calculation [reachdevices.com]
- 6. promega.com [promega.com]
- 7. quora.com [quora.com]
- 8. journals.asm.org [journals.asm.org]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. youtube.com [youtube.com]
- 12. Preparing Buffer Solutions : Shimadzu (Nederland) [shimadzu.nl]
- 13. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peakproteins.com [peakproteins.com]
- 15. Buffer Reference Center [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Making a buffer - General Lab Techniques [protocol-online.org]
dealing with low solubility of sodium tartrate in methanol for KF titration.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Karl Fischer (KF) titration, with a specific focus on the low solubility of sodium tartrate dihydrate in methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: Why is my Karl Fischer titrator giving inconsistent or drifting results when using this compound dihydrate?
A1: Inconsistent or drifting results with this compound dihydrate are often due to its low and slow solubility in methanol, the most common KF solvent. If the standard is not completely dissolved, the water of crystallization is not fully released, leading to inaccurate and non-reproducible titer values. You may observe a cloudy solution or crystals of the standard remaining in the titration vessel.
Q2: What is the solubility of this compound dihydrate in methanol?
A2: The solubility of this compound dihydrate in methanol is quite limited. As a general guideline, approximately 0.12 g to 0.15 g of this compound dihydrate will dissolve in 40 mL of methanol. Exceeding this limit will result in incomplete dissolution.
Q3: How can I improve the dissolution of this compound dihydrate in methanol?
A3: To enhance the dissolution of this compound dihydrate, you can:
-
Increase Stirring Time: Allow for a longer stirring time, up to 180 seconds, to ensure complete dissolution before starting the titration.
-
Grind the Standard: Grinding the this compound dihydrate crystals to a fine powder before weighing can significantly speed up the dissolution process.
-
Control Sample Size: Use a smaller sample size per determination to stay within the solubility limits of the solvent.
-
Solvent Replacement: Be aware that the solvent may need to be replaced after a few titrations due to saturation.
Q4: Are there alternative solvents or co-solvents I can use to improve solubility?
A4: Yes, using co-solvents can improve the solubility of samples that are poorly soluble in methanol. Common co-solvents include:
-
Formamide: Improves the solubility of polar substances like carbohydrates and proteins.
-
Chloroform and Xylene: Useful for dissolving fats, oils, and other nonpolar substances.
-
Long-chain alcohols (e.g., 1-hexanol): Can aid in the dissolution of lipophilic compounds.
It's important to ensure that any co-solvent used does not react with the KF reagents and has a low water content.
Q5: What are the alternatives to using this compound dihydrate as a standard?
A5: Liquid water standards are a convenient alternative and are highly soluble in KF solvents, eliminating the solubility issues associated with this compound dihydrate. Other solid standards with better solubility in specific solvents, such as lactose (B1674315) monohydrate, can also be considered.
Q6: When should I consider using a Karl Fischer oven?
A6: A Karl Fischer oven is recommended for samples that are insoluble in all suitable KF solvents, samples that cause side reactions with the KF reagents, or for solids with very low water content. The oven heats the sample, and a carrier gas transfers the evaporated water into the titration cell.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Fluctuating titer values | Incomplete dissolution of this compound dihydrate. | - Increase stirring time to at least 180 seconds. - Grind the standard to a fine powder before use. - Reduce the sample size. - Replace the solvent after a maximum of three determinations with a 40 mg sample in 40 mL of methanol. |
| Consistently low water content results | Water is trapped within the solid matrix of an insoluble sample. | - Crush or grind the sample to a smaller particle size. - Use an external extraction method. - Employ a Karl Fischer oven to release the water. |
| Slow titration endpoint | Poor solubility of the sample in the chosen solvent. | - Add a suitable co-solvent to improve solubility (e.g., formamide, chloroform). - Increase the temperature of the titration vessel (up to 50 °C) to accelerate water release. |
| Solvent becomes cloudy | The solubility limit of this compound dihydrate in methanol has been exceeded. | - Discard the current solvent and start with fresh solvent. - Reduce the amount of standard used per titration or perform fewer titrations before replacing the solvent. |
Experimental Protocols
Protocol 1: Titer Determination with this compound Dihydrate Using Enhanced Dissolution
-
Preparation: If necessary, grind the di-sodium tartrate dihydrate standard to a fine powder using a mortar and pestle.
-
Solvent Preparation: Add 40 mL of anhydrous methanol to the Karl Fischer titration vessel.
-
Pre-titration: Start the titrator to titrate any residual water in the solvent until a stable, low drift is achieved.
-
Sample Addition: Accurately weigh approximately 40 mg of the ground this compound dihydrate. Carefully add the standard to the titration vessel, ensuring no particles adhere to the walls or electrode.
-
Dissolution: Start the stirrer and allow the standard to dissolve for 180 seconds. Visually confirm that no solid particles remain.
-
Titration: Begin the titration and record the volume of KF reagent consumed.
-
Calculation: Calculate the titer of the KF reagent in mg/mL.
-
Solvent Management: Do not perform more than three consecutive determinations in the same 40 mL of solvent.
Protocol 2: Water Determination in a Poorly Soluble Solid using a Co-solvent
-
Solvent Selection: In a separate flask, test the solubility of your sample in various co-solvents (e.g., formamide, chloroform) mixed with methanol to identify a suitable system.
-
Solvent Preparation: Add the chosen methanol/co-solvent mixture to the KF titration vessel.
-
Pre-titration: Run the titrator to remove any water from the solvent mixture until a stable baseline is reached.
-
Sample Addition: Accurately weigh an appropriate amount of the solid sample and add it to the titration vessel.
-
Extraction/Dissolution: Allow the sample to stir in the solvent for a predetermined extraction time to ensure all water is released. This time should be optimized during method development.
-
Titration: Start the titration and record the result.
Visual Guides
Caption: A generalized workflow for Karl Fischer titration.
Caption: A decision tree for troubleshooting KF titration issues.
Technical Support Center: Sodium Tartrate in Analytical Chemistry
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of sodium tartrate in analytical chemistry, with a primary focus on its application in Karl Fischer titration for water content determination.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in analytical chemistry?
A1: this compound, specifically this compound dihydrate (Na₂C₄H₄O₆·2H₂O), is widely used as a primary standard for the standardization of Karl Fischer reagents to determine water content in various substances. Its stable and non-hygroscopic nature, combined with a precise stoichiometric water content of 15.66%, makes it an ideal reference material.
Q2: Why is the purity of this compound dihydrate critical for Karl Fischer titration?
A2: The accuracy of Karl Fischer titration is directly dependent on the precise concentration (titer) of the Karl Fischer reagent. Since this compound dihydrate is used to determine this titer, any impurities or deviations from its theoretical water content of 15.66% will lead to an incorrectly calculated titrant concentration. This, in turn, will result in inaccurate water content measurements for all subsequent samples.
Q3: What is the theoretical water content of pure this compound dihydrate?
A3: Pure this compound dihydrate has a stoichiometric water content of 15.66%. This value is based on its molecular formula, where two molecules of water are incorporated into the crystal structure for every molecule of this compound.
Q4: Are there different grades of this compound, and which should I use?
A4: Yes, various grades of this compound are available, including ACS Reagent, USP, NF, and FCC Food Grade. For analytical applications like Karl Fischer titration, it is crucial to use a high-purity, certified reference material (CRM) grade. These standards are manufactured and certified in accredited laboratories (e.g., ISO/IEC 17025 and ISO 17034) to ensure the accuracy of their water content.
Q5: How should this compound dihydrate be stored?
A5: this compound dihydrate should be stored in a tightly sealed container in a controlled environment, typically between 15-25°C. Although it is not particularly hygroscopic, proper storage is essential to maintain its integrity as a primary standard.
Troubleshooting Guide
Issue 1: Inconsistent or fluctuating titer determination results for Karl Fischer reagent.
-
Question: I am using this compound dihydrate to standardize my Karl Fischer titrant, but my results are not repeatable. What could be the cause?
-
Answer: Fluctuating results during titer determination can stem from several factors related to the handling of this compound dihydrate:
-
Incomplete Dissolution: this compound dihydrate has limited solubility in methanol, a common solvent in Karl Fischer reagents. If the crystals do not dissolve completely, the water within the crystal lattice will not be accessible for titration, leading to erroneously low and inconsistent titer values. Ensure the standard is fully dissolved before starting the titration. You may need to allow for a longer extraction time.
-
Improper Sample Handling: Ensure that the this compound dihydrate is added directly into the solvent and not stuck to the walls of the titration vessel. Any portion of the standard not in contact with the reagent will not be titrated.
-
Solvent Capacity Exceeded: The solvent in the titration vessel has a finite capacity to dissolve this compound. If multiple standardizations are performed without changing the solvent, it can become saturated, preventing further dissolution. It is recommended to change the solvent at frequent intervals.
-
Issue 2: The determined water content in my samples is consistently too high or too low.
-
Question: After standardizing my Karl Fischer reagent with this compound dihydrate, my sample water content measurements are consistently inaccurate. Why might this be happening?
-
Answer: If the standardization procedure itself was performed correctly, the issue might lie with the purity or integrity of the this compound standard:
-
Incorrect Water Content of the Standard: If the this compound dihydrate has lost some of its water of crystallization due to improper storage (e.g., exposure to high temperatures), its actual water content will be lower than the theoretical 15.66%. This will result in a calculated titrant concentration that is artificially high, leading to subsequently high water content readings for your samples. Conversely, if the standard has absorbed moisture, the titrant concentration will be calculated as lower than it is, leading to low sample results.
-
Purity of the Standard: Using a lower-grade this compound that does not meet the specifications of a primary standard can introduce significant errors. Impurities can interfere with the Karl Fischer reaction or alter the expected water content of the standard. Always use a certified reference material from a reputable supplier.
-
Issue 3: Difficulty in accurately weighing small amounts of this compound dihydrate.
-
Question: I find it challenging to accurately weigh the small quantities of this compound dihydrate required for standardization. What are the alternatives?
-
Answer: While this compound dihydrate is a stable solid, making it easier to handle than pure water, weighing very small amounts can still be a source of error. If this is a concern, you might consider:
-
Using a larger quantity of the standard: This will require a larger volume of titrant and may necessitate a larger titration vessel.
-
Using a liquid water standard: Certified liquid standards with a known water content are available. These can be easier to dispense accurately using a syringe, although they require careful handling to prevent evaporation.
-
Data Presentation
Table 1: Purity Specifications for Different Grades of this compound
| Parameter | USP Grade | ACS Reagent Grade | FCC Food Grade |
| Assay (anhydrous basis) | 99.0% - 100.5% | ≥ 99.5% | 99.0% - 100.5% |
| Loss on Drying | 14.0% - 17.0% | 15.5% - 15.8% | 14.0% - 17.0% |
| pH of 5% solution | 7.0 - 9.0 | 7.0 - 9.0 | 7.0 - 9.0 |
| Insoluble Matter | Not specified | ≤ 0.005% | Not specified |
| Chloride (Cl) | Not specified | ≤ 0.001% | Not specified |
| Phosphate (PO₄) | Not specified | ≤ 5 ppm | Not specified |
| Sulfate (SO₄) | Not specified | ≤ 0.005% | Not specified |
| Heavy Metals (as Pb) | ≤ 0.002% | ≤ 5 ppm | ≤ 2 mg/kg |
| Iron (Fe) | Not specified | ≤ 5 ppm | Not specified |
| Calcium (Ca) | Not specified | ≤ 0.01% | Not specified |
| Ammonium (NH₄) | Not specified | ≤ 0.003% | Not specified |
| Limit of Oxalate | Passes test | Not specified | Not specified |
Experimental Protocols
Protocol 1: Standardization of a Volumetric Karl Fischer Titrant with this compound Dihydrate
-
Preparation: Add fresh, conditioned Karl Fischer solvent to the titration vessel. The solvent should be stirred to ensure a stable, low-drift endpoint.
-
Weighing the Standard: Accurately weigh an appropriate amount of high-purity this compound dihydrate. The amount should be chosen to give a convenient titrant consumption volume.
-
Addition of the Standard: Carefully add the weighed this compound dihydrate to the titration vessel, ensuring that all of the crystals are introduced into the solvent and none adhere to the walls or port.
-
Dissolution: Allow the this compound dihydrate to dissolve completely. This may require a few minutes of stirring. Visually confirm that no undissolved crystals remain.
-
Titration: Start the titration. The titrator will dispense the Karl Fischer reagent until the endpoint is reached, at which point all the water from the this compound dihydrate has been consumed.
-
Calculation: The titrator's software will typically calculate the titer (in mg H₂O / mL of titrant) based on the weight of the this compound dihydrate and the volume of titrant consumed. The calculation is as follows:
Titer (mg/mL) = (Weight of this compound Dihydrate (mg) * 0.1566) / Volume of Titrant (mL)
-
Replicates: It is recommended to perform the standardization in triplicate and calculate the mean titer and relative standard deviation (RSD) to ensure accuracy and precision.
Mandatory Visualizations
Caption: Workflow for Karl Fischer Titrant Standardization.
unexpected color change in Fehling's test with sodium tartrate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Fehling's test, with a specific focus on unexpected color changes related to the use of sodium tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected positive result for a Fehling's test?
A positive Fehling's test is indicated by the formation of a reddish-brown precipitate of copper(I) oxide (Cu₂O).[1][2][3][4] The deep blue color of the Fehling's solution, which is a complex of copper(II) ions with tartrate, will change as the Cu²⁺ ions are reduced to Cu⁺ ions by a reducing sugar or another aldehyde-containing compound.[1][4][5]
Q2: My Fehling's test turned green, not red. What does this mean?
A green suspension can indicate a positive test, often as an intermediate stage before the formation of the red precipitate.[6] It can also be a result of the mixture of the yellow-colored gluconic acid (an oxidation product) with the unreacted blue Fehling's solution.[7] The final color can be dependent on the concentration of the reducing sugar.[7]
Q3: I observed a yellow precipitate instead of a red one. Is this a positive result?
Yes, the formation of a yellow precipitate of cuprous (I) oxide is also considered a positive result.[1][2] The color of the precipitate can range from yellow to orange to brick-red, and this variation can be influenced by the amount of reducing sugar present in the sample.[7][8]
Q4: A black precipitate formed in my reaction tube. What is the cause?
A black precipitate is cupric oxide (CuO). This forms when Fehling's solution is heated in the absence of a reducing sugar.[1][2] The tartrate ions in the solution are meant to prevent the formation of insoluble copper(II) hydroxide (B78521), which can then decompose into black cupric oxide upon heating.[1] If the concentration of the reducing sugar is too low or absent, this decomposition may occur.
Q5: Why must Fehling's solution be prepared freshly by mixing Fehling's A and Fehling's B?
Fehling's solution is prepared by mixing equal volumes of Fehling's A (aqueous copper(II) sulfate) and Fehling's B (alkaline solution of potassium this compound).[9][10] The resulting bistartratocuprate(II) complex is unstable and will slowly decompose upon standing.[7][10] To ensure the reagent's efficacy, it should always be freshly prepared before use.[11]
Q6: Can any compounds give a false positive result with Fehling's test?
Yes, compounds that are easily oxidized can yield a positive result. For instance, α-hydroxy ketones can give a positive test.[5][12] Fructose, a ketose, also gives a positive result because it is converted to the aldoses glucose and mannose under the alkaline conditions of the test.[3][10] Formic acid and its esters will also produce a positive test.[9]
Q7: Why don't aromatic aldehydes typically give a positive Fehling's test?
Aromatic aldehydes, such as benzaldehyde, generally do not react with Fehling's solution.[4][9] The carbonyl group in aromatic aldehydes is conjugated with the benzene (B151609) ring, which makes it more stable and less readily oxidized by the weak oxidizing agent that is Fehling's reagent.[13]
Troubleshooting Guide: Unexpected Color Changes
This table summarizes potential unexpected color changes, their probable causes, and suggested solutions.
| Observed Color/Result | Probable Cause(s) | Suggested Solution(s) |
| Green Suspension | - Intermediate stage of a positive reaction. - Low concentration of reducing sugar. - Mixture of yellow oxidation products and blue reagent.[7] | - Continue heating for the recommended time. - Increase the concentration of the test sample if possible. - Consider this a weak positive result. |
| Yellow Precipitate | - Positive reaction indicating the presence of a reducing sugar.[1][2] - Variation in color may be due to the specific concentration of the reducing sugar.[7] | - Interpret as a positive result. |
| Black Precipitate | - Absence or very low concentration of reducing sugar, leading to the decomposition of the reagent upon heating to form cupric oxide.[1][2] | - Ensure the sample contains a sufficient concentration of the suspected reducing agent. - Run a positive control with a known reducing sugar (e.g., glucose) to verify reagent activity. |
| No Color Change (Remains Blue) | - Absence of a reducing sugar.[1][14] - The compound is a non-reducing sugar (e.g., sucrose).[15] - The compound is an aromatic aldehyde.[13] - The reaction was performed in an acidic environment.[1] | - Confirm the identity of the test compound. - Ensure the Fehling's solution is alkaline (check the preparation of Fehling's B). |
| Red or Dark-Brown Gummy Precipitate | - May indicate complex side reactions, such as aldol (B89426) condensation, especially with certain aldehydes like acetaldehyde.[16] - This is considered a negative test as the precipitate is not copper(I) oxide.[16] | - Purify the sample to remove interfering substances. - Consider using an alternative test for aldehydes, such as Tollens' test. |
Experimental Protocols
Preparation of Fehling's Reagent
Fehling's reagent must be prepared fresh by mixing equal volumes of two separate solutions:
-
Fehling's Solution A: Dissolve approximately 7 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in 100 ml of distilled water.[1]
-
Fehling's Solution B: Dissolve approximately 35 g of potassium this compound (Rochelle salt) and 12 g of sodium hydroxide (NaOH) in 100 ml of distilled water.[6]
Standard Fehling's Test Procedure
-
In a clean test tube, add 1 ml of the test sample. For a control, add 1 ml of distilled water to a separate test tube.
-
Prepare fresh Fehling's reagent by mixing equal volumes of Fehling's A and Fehling's B.
-
Add approximately 2 ml of the freshly prepared Fehling's reagent to each test tube.
-
Place the test tubes in a water bath and heat for 2-5 minutes.[15] A temperature of 60-75°C is often recommended.[6][17]
-
Remove the test tubes from the water bath and observe any color change or precipitate formation.
Visualizations
Caption: Chemical pathway of a positive Fehling's test.
Caption: Troubleshooting workflow for unexpected Fehling's test results.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Notes on Fehling test [unacademy.com]
- 3. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]
- 4. Reactions of Fehling’s Test [unacademy.com]
- 5. Illustrated Glossary of Organic Chemistry - Fehling's test [chem.ucla.edu]
- 6. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. byjus.com [byjus.com]
- 10. Fehling's solution - Wikipedia [en.wikipedia.org]
- 11. Fehling's Test Procedure [unacademy.com]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. quora.com [quora.com]
- 14. testbook.com [testbook.com]
- 15. scribd.com [scribd.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Optimizing Sodium Tartrate in Electroplating Solutions
Troubleshooting Guide
Use the following guide to diagnose and resolve common issues related to sodium tartrate concentration in your electroplating bath.
| Observed Problem | Potential Cause Related to this compound | Suggested Corrective Action |
| Dull or Hazy Deposits | Low Tartrate Concentration: Insufficient complexing of metal ions can lead to poor grain refinement. | Increase this compound concentration in small increments (e.g., 2-5 g/L) and evaluate the effect on deposit brightness using a Hull cell test. |
| High Tartrate Concentration: Can sometimes interfere with the function of brightening agents. | Decrease this compound concentration or optimize the brightener concentration in conjunction with the existing tartrate level. | |
| Brittle or Stressed Deposits | High Tartrate Concentration: Excessive complexation can increase the internal stress of the deposit, particularly in nickel and alloy plating.[1][2] | Reduce the this compound concentration. Verify the effect on internal stress by observing the deposit's ductility after plating on a thin, flexible cathode. |
| Poor Adhesion | Low Tartrate Concentration: In alkaline baths, this can lead to the precipitation of metal hydroxides at the cathode surface, creating a weak boundary layer. | Ensure tartrate concentration is sufficient to maintain metal ions in solution at the operating pH. |
| Burnt Deposits at High Current Densities | Low Tartrate Concentration: Insufficient complexing can lead to a high concentration of free metal ions, causing rapid, uncontrolled deposition at high current densities. | Increase this compound concentration to broaden the bright plating range. This can be visualized and optimized using a Hull cell.[3] |
| Low Plating Rate/Efficiency | High Tartrate Concentration: Strong complexation of metal ions can reduce their availability for reduction at the cathode, thereby lowering the plating rate.[4][5] | Cautiously decrease the this compound concentration while monitoring the deposit quality and plating speed. |
| Poor Throwing Power | Low Tartrate Concentration: Inadequate complexation may not sufficiently polarize the cathode, leading to uneven current distribution and poor plating in low current density areas. | Increase this compound concentration to improve cathode polarization and throwing power. |
| Bath Instability (Precipitation) | Low Tartrate Concentration: Insufficient tartrate to complex all metal ions, especially in alkaline solutions or baths with multiple metal ions, can lead to precipitation of metal salts or hydroxides.[4] | Increase this compound concentration until the solution is clear and stable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an electroplating solution?
A1: this compound and its related salt, potassium this compound (Rochelle salt), primarily function as complexing (or chelating) agents. They form soluble complexes with metal ions (such as copper, nickel, and gold) in the plating bath. This action helps to:
-
Prevent the precipitation of metal hydroxides in alkaline solutions.
-
Control the concentration of free metal ions, which influences the plating rate and deposit structure.
-
Improve the throwing power of the plating bath, leading to more uniform deposits.
-
Refine the grain structure of the deposit, often resulting in brighter and more ductile coatings.
Q2: How does this compound concentration affect the properties of the electrodeposited layer?
A2: The concentration of this compound can significantly impact the final deposit's characteristics. An optimized concentration generally leads to bright, smooth, and ductile deposits. However, an imbalance can cause issues such as dullness, brittleness, poor adhesion, and burning at high current densities. High concentrations can increase internal stress, while low concentrations can reduce throwing power and bath stability.[1][2]
Q3: Can I use this compound in any type of electroplating bath?
A3: this compound is a versatile complexing agent used in various electroplating baths, including those for copper, nickel, tin, and both cyanide and non-cyanide gold plating.[6] However, its effectiveness and optimal concentration will depend on the specific metal being plated, the pH of the solution, and the presence of other additives.
Q4: How can I determine the optimal this compound concentration for my specific application?
A4: The Hull cell test is the most effective method for empirically determining the optimal this compound concentration.[3][7][8] This involves preparing a series of plating baths with varying tartrate concentrations and observing the quality of the deposit over a range of current densities. For a detailed procedure, refer to the "Experimental Protocols" section below.
Q5: Are there analytical methods to measure the concentration of this compound in my plating bath?
A5: Yes, the concentration of tartrate in a plating bath can be determined through methods such as titration. A common method involves the precipitation of the tartrate followed by titration.[9] Refer to the "Experimental Protocols" section for a detailed titration procedure.
Quantitative Data: Typical Concentration Ranges
The optimal concentration of this compound can vary significantly based on the specific electroplating bath composition and operating parameters. The following table provides typical ranges for various applications.
| Electroplating Bath Type | Typical this compound Concentration (g/L) | Notes |
| Electroless Copper | 20 - 40 | Acts as a complexing agent and stabilizer. |
| Cyanide Copper | 15 - 45 | Often used to complex impurities and improve deposit ductility. |
| Nickel (General Purpose) | 15 - 60 | Helps to buffer the pH and prevent pitting. |
| Nickel-Iron Alloy | 30 - 50 | Controls the deposition rates of the individual metals. |
| Alkaline Non-Cyanide Gold | 10 - 30 | Used as a primary or secondary complexing agent.[10] |
| Gold Alloy (e.g., Au-Ni, Au-Co) | 15 - 40 | Influences the composition and hardness of the alloy deposit.[11] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using the Hull Cell Test
This protocol describes a systematic approach to determining the optimal this compound concentration for a given electroplating bath.
Objective: To identify the this compound concentration that yields the widest bright and defect-free plating range.
Materials:
-
Standard 267 mL Hull cell[7]
-
Rectifier with ammeter and timer
-
Anode material appropriate for the plating bath
-
Polished Hull cell cathodes (e.g., brass for copper/nickel plating)
-
Heating and agitation equipment (if required for the bath)
-
Base electroplating solution (without this compound)
-
This compound
-
Standard laboratory glassware and safety equipment
Procedure:
-
Prepare a Baseline: Fill the Hull cell with 267 mL of the base electroplating solution (containing all components except this compound).
-
Run the Control Panel: Plate a Hull cell panel at the desired operating temperature, agitation, and current (e.g., 2 amps for 5 minutes). This panel will serve as the control.
-
Create a Tartrate Gradient:
-
Add a pre-calculated amount of this compound to the Hull cell to achieve the lowest concentration in your desired test range (e.g., 2 g, which corresponds to approximately 7.5 g/L).
-
Dissolve the this compound completely.
-
Plate a new panel under the same conditions as the control.
-
-
Incremental Additions: Continue to add this compound in small, measured increments (e.g., 2 g at a time) to the same solution, plating a new panel after each addition. This will create a series of panels showing the effect of increasing tartrate concentration.
-
Analyze the Panels: Examine each plated panel for the following:
-
Brightness: Identify the current density range that produces a bright deposit.
-
Dullness/Haziness: Note any dull or hazy areas.
-
Burning: Observe the high current density edge for any burnt or black deposits.
-
Pitting/Roughness: Inspect the entire panel for any pitting or roughness.
-
Adhesion and Ductility: Perform a bend test on the plated panel to assess adhesion and ductility.
-
-
Determine the Optimum Concentration: The optimal this compound concentration corresponds to the panel that exhibits the widest bright plating range without defects such as burning, brittleness, or dullness in the desired operating current density range.
Protocol 2: Titrimetric Determination of this compound Concentration
This protocol provides a method for quantifying the this compound concentration in an electroplating bath.
Objective: To determine the concentration of this compound in a plating bath sample.
Principle: This method is based on the precipitation of tartrate from the solution, followed by an acid-base titration.
Materials:
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Erlenmeyer flasks (250 mL)
-
Beakers
-
Glacial acetic acid
-
0.1 N Perchloric acid in glacial acetic acid
-
Potentiometer with a suitable electrode system
-
Magnetic stirrer and stir bar
-
Sample of the electroplating bath
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the plating bath sample (e.g., 0.4500 g) and transfer it to a 250 mL beaker.[9]
-
Dissolution: Add 100 mL of glacial acetic acid to the beaker.[9]
-
Stirring: Place the beaker on a magnetic stirrer and stir until the sample is completely dissolved.[9]
-
Titration Setup: Set up the burette with 0.1 N perchloric acid in glacial acetic acid. Place the beaker with the dissolved sample on the magnetic stirrer and immerse the electrodes of the potentiometer.
-
Titration: Begin titrating the sample with the perchloric acid solution. Add the titrant in small increments (e.g., 0.2 mL) as the endpoint is approached.[9]
-
Endpoint Determination: Determine the endpoint of the titration potentiometrically by identifying the point of maximum potential change.
-
Calculation: Calculate the concentration of this compound (C₄H₄Na₂O₆) using the following formula:
Concentration (g/L) = (V * N * EW) / S
Where:
-
V = Volume of perchloric acid used (L)
-
N = Normality of the perchloric acid (0.1 N)
-
EW = Equivalent weight of this compound (97.0 g/eq)
-
S = Sample volume (L) or weight (g)
-
Visualizations
Caption: Chemical equilibrium of metal-tartrate complexes in an electroplating solution.
Caption: Workflow for optimizing this compound concentration using the Hull cell method.
References
- 1. nmfrc.org [nmfrc.org]
- 2. researchgate.net [researchgate.net]
- 3. sterc.org [sterc.org]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. CA1243982A - Gold plating bath containing tartrate and carbonate salts - Google Patents [patents.google.com]
- 7. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 8. samfa.org.za [samfa.org.za]
- 9. fao.org [fao.org]
- 10. Choose the Right Gold Plating Bath - Alkaline, Neutral, Acid [sharrettsplating.com]
- 11. nmfrc.org [nmfrc.org]
storage and stability issues of sodium tartrate dihydrate in the lab
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium tartrate dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound dihydrate?
A1: this compound dihydrate should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 15°C and 25°C.[2] It is crucial to keep the container tightly closed to protect it from moisture.[3][4] The storage area should be protected from direct sunlight and sources of ignition.[3][4]
Q2: Is this compound dihydrate hygroscopic?
A2: Under normal conditions, this compound dihydrate is considered non-hygroscopic.[5][6] However, it is still recommended to protect it from moisture to maintain its integrity as a dihydrate.[3][4]
Q3: What is the theoretical water content of this compound dihydrate?
A3: this compound dihydrate has a stoichiometric water content of 15.66%.[5][6] This precise and stable water content makes it an excellent primary standard for the calibration of Karl Fischer titrators.[5][6][7]
Q4: What are the chemical incompatibilities of this compound dihydrate?
A4: this compound dihydrate is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4][8] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q5: What is the shelf life of this compound dihydrate?
A5: When stored under the recommended conditions in a tightly sealed container, this compound dihydrate is a stable compound.[8][9] For specific expiration dates, always refer to the manufacturer's certificate of analysis.
Troubleshooting Guide
Issue 1: The this compound dihydrate powder has formed clumps or appears moist.
| Possible Cause | Troubleshooting Action |
| Improper storage in a humid environment. | Transfer the material to a desiccator to remove excess moisture. For future prevention, ensure the container is tightly sealed and stored in a dry location. |
| Container left open to the atmosphere. | Always ensure the container lid is securely fastened immediately after use. |
Issue 2: Discoloration of the this compound dihydrate powder is observed.
| Possible Cause | Troubleshooting Action |
| Contamination with an incompatible substance. | Review handling procedures to identify potential sources of contamination. Dispose of the discolored material in accordance with local regulations. |
| Exposure to extreme temperatures or direct sunlight. | Verify that storage conditions are within the recommended range and that the material is protected from light.[3][4] |
| Degradation over time due to improper storage. | If the material is old or has been stored improperly, it may have degraded. It is recommended to use a fresh batch for analytical work. |
Issue 3: Inaccurate or inconsistent results when using this compound dihydrate as a standard for Karl Fischer titration.
| Possible Cause | Troubleshooting Action |
| Incorrectly calculated theoretical water content. | Ensure the theoretical water content is correctly calculated as 15.66%.[5][6] |
| Incomplete dissolution of the standard in the KF solvent. | Ensure the this compound dihydrate is finely powdered and completely dissolved in the Karl Fischer solvent before starting the titration.[10] |
| The material has lost or gained water due to improper storage. | Use a fresh, properly stored container of this compound dihydrate. Verify the water content of the suspect material using a properly calibrated Karl Fischer titrator. |
| Weighing errors. | Use a calibrated analytical balance and ensure accurate weighing of the standard. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₄H₄Na₂O₆ · 2H₂O |
| Molecular Weight | 230.08 g/mol |
| Theoretical Water Content | 15.66%[5][6] |
| Solubility in Water | Soluble |
| Solubility in Ethanol | Insoluble |
| pH of 5% solution | 7.0 - 9.0[3] |
| Melting Point | ~150 °C[3] |
| Decomposition Temperature | >120 °C |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately determine the water content of a sample using this compound dihydrate as a primary standard for titrant calibration.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
This compound Dihydrate (Certified Reference Material)
-
Karl Fischer Titrant (e.g., Hydranal-Composite 5)
-
Karl Fischer Solvent (e.g., dry methanol)
-
Analytical Balance (readable to 0.1 mg)
-
Spatula and weighing boat
Methodology:
-
Titrant Standardization:
-
Add a suitable volume of Karl Fischer solvent to the titration vessel to cover the electrode.
-
Pre-titrate the solvent with the Karl Fischer titrant to a stable endpoint to remove any residual water.
-
Accurately weigh approximately 100-200 mg of finely powdered this compound dihydrate into a weighing boat.[10]
-
Transfer the this compound dihydrate to the conditioned titration vessel.
-
Titrate the sample with the Karl Fischer titrant until a stable endpoint is reached.
-
Calculate the water equivalent factor (F) of the titrant in mg H₂O/mL using the following formula: F = (Weight of this compound Dihydrate (mg) * 0.1566) / Volume of Titrant (mL)[11]
-
Repeat the standardization at least two more times and calculate the average factor. The relative standard deviation should be within acceptable limits (e.g., < 0.5%).
-
-
Sample Analysis:
-
Pre-titrate the Karl Fischer solvent to a stable endpoint.
-
Accurately weigh and add a suitable amount of the sample to the titration vessel.
-
Titrate the sample with the standardized Karl Fischer titrant to a stable endpoint.
-
Calculate the percentage of water in the sample using the following formula: % Water = (Volume of Titrant (mL) * F * 100) / Weight of Sample (mg)
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound dihydrate by separating the tartrate from potential impurities.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound Dihydrate reference standard and sample
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
HPLC-grade water
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation (0.01 M Potassium Dihydrogen Phosphate, pH 2.6):
-
Weigh and dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water.
-
Adjust the pH to 2.6 with orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 100 mg of this compound dihydrate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 100 mg of the this compound dihydrate sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, pH 2.6
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).
-
Inject the sample solution.
-
Identify the peak corresponding to tartrate based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the tartrate in the sample chromatogram to that of the standard, or by area normalization if all impurities are expected to be detected.
-
Visualizations
Caption: Troubleshooting workflow for common this compound dihydrate issues.
Caption: Experimental workflow for Karl Fischer titrant standardization.
References
- 1. veeprho.com [veeprho.com]
- 2. ijnrd.org [ijnrd.org]
- 3. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
- 5. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 6. Separation of dl-Tartaric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ultraviolet detection hplc-uv: Topics by Science.gov [science.gov]
- 8. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7049146B2 - Calibration standards, methods, and kits for water determination - Google Patents [patents.google.com]
avoiding precipitation when preparing concentrated sodium tartrate solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the preparation and handling of concentrated sodium tartrate solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you avoid common issues such as precipitation and ensure the stability and reliability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: The solubility of this compound dihydrate in water is highly dependent on temperature. At 20°C, its solubility is approximately 29 g/100 mL, while at 43°C, it increases to 69 g/100 mL.[1] For more detailed information, please refer to the solubility table below.
Q2: Why is my concentrated this compound solution precipitating?
A2: Precipitation in concentrated this compound solutions can be triggered by several factors:
-
Temperature Fluctuations: A decrease in temperature can cause the solution to become supersaturated, leading to crystallization.[2]
-
Low pH: this compound is more soluble in neutral to slightly alkaline conditions. A decrease in pH can reduce its solubility.[3]
-
Presence of Impurities: Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can form less soluble tartrate salts, causing precipitation.[4]
-
High Concentration: Exceeding the solubility limit at a given temperature will inevitably lead to precipitation.
Q3: What is the optimal pH range for a stable this compound solution?
A3: A 5% solution of this compound typically has a pH between 7 and 9.[1] Maintaining a pH within this neutral to slightly alkaline range is recommended for optimal stability and to prevent precipitation.
Q4: Can I redissolve a precipitated this compound solution?
A4: Yes, in many cases, a precipitated solution can be salvaged. Gentle heating of the solution while stirring can often redissolve the precipitate, especially if the precipitation was caused by a drop in temperature.[2] If the cause is pH-related, careful adjustment back to a neutral or slightly alkaline pH may also work. For persistent precipitation, filtering the solution to remove the precipitate may be necessary, although this will lower the concentration.
Data Presentation
Solubility of this compound Dihydrate in Water
The following table summarizes the solubility of this compound dihydrate in water at various temperatures. As the data illustrates, solubility increases significantly with temperature.
| Temperature (°C) | Solubility ( g/100 g H₂O) | Molar Concentration (approx. M) |
| 20 | 29[1] | 1.26 |
| 30 | 41.5 | 1.80 |
| 40 | 54[1] | 2.35 |
| 50 | 68.5 | 2.98 |
| 60 | 83 | 3.61 |
| 80 | 111 | 4.82 |
Note: Data points other than 20°C and 40°C are interpolated from available solubility information and should be considered approximate.
Experimental Protocols
Preparation of a 2M Concentrated this compound Solution
This protocol details the preparation of 1 liter of a 2M this compound dihydrate solution.
Materials:
-
This compound Dihydrate (Na₂C₄H₄O₆·2H₂O, Molar Mass: 230.08 g/mol )
-
High-purity deionized or distilled water
-
1 L volumetric flask
-
Beaker (at least 1 L)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Calibrated pH meter
Procedure:
-
Calculate the required mass of this compound dihydrate:
-
For a 2M solution in 1 L, you will need 2 moles of the solute.
-
Mass = 2 mol × 230.08 g/mol = 460.16 g.
-
-
Dissolution:
-
Add approximately 700 mL of high-purity water to the beaker.
-
Place the beaker on the magnetic stirrer and begin stirring.
-
Gently heat the water to approximately 40-50°C to aid dissolution. Do not boil.
-
Slowly add the 460.16 g of this compound dihydrate to the vortex of the stirring water. Adding the solid too quickly can lead to clumping and slower dissolution.
-
-
Complete Dissolution and Cooling:
-
Continue stirring and gentle heating until all the this compound has completely dissolved. The solution should be clear.
-
Turn off the heat and allow the solution to cool to room temperature while still stirring.
-
-
pH Adjustment (Optional but Recommended):
-
Once cooled, measure the pH of the solution. It should be in the range of 7-9.
-
If necessary, adjust the pH using a dilute solution of NaOH (to increase pH) or tartaric acid (to decrease pH). Add the adjusting solution dropwise while monitoring the pH.
-
-
Final Volume Adjustment:
-
Carefully transfer the cooled solution to the 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the solute is transferred.
-
Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.
-
-
Homogenization and Storage:
-
Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
For long-term storage, it is advisable to filter the solution through a 0.22 µm filter to remove any potential particulates that could act as nucleation sites for precipitation.
-
Store the solution in a tightly sealed container at a constant, cool room temperature. Avoid refrigeration, as this can induce precipitation.
-
Troubleshooting Guides
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation in your concentrated this compound solution.
Detailed Troubleshooting Q&A
Issue: A precipitate formed after the solution was stored at a cool room temperature or in the refrigerator.
-
Potential Cause: The solubility of this compound decreases at lower temperatures, and the solution has become supersaturated.[2]
-
Recommended Solution:
-
Gently warm the solution in a water bath to no more than 40-50°C while stirring continuously until the precipitate redissolves.
-
To prevent recurrence, store the solution at a constant, controlled room temperature and avoid exposure to significant temperature fluctuations.
-
Issue: The solution became cloudy or a precipitate formed after the addition of another reagent.
-
Potential Cause 1: pH Shift. The added reagent may have altered the pH of the this compound solution to a more acidic range, reducing its solubility.[3]
-
Recommended Solution 1:
-
Measure the pH of the solution.
-
If the pH is below 7, carefully add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M) dropwise while stirring until the pH is restored to the 7-9 range.
-
-
Potential Cause 2: Introduction of Divalent Cations. The added reagent may contain calcium (Ca²⁺) or magnesium (Mg²⁺) ions, which can form insoluble tartrate salts.
-
Recommended Solution 2:
-
If possible, identify the composition of the added reagent to confirm the presence of these ions.
-
If contamination is confirmed, the most effective solution is to filter the precipitate out.
-
In the future, use high-purity reagents and deionized water to prepare all solutions to be mixed with the concentrated this compound.
-
Chemical Principles of Precipitation
The following diagram illustrates the key factors that can shift the equilibrium of a this compound solution towards precipitation.
References
- 1. This compound dihydrate Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound dihydrate water standard for Karl Fischer titration 100GM - Actylis Lab [actylislab.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Validation & Comparative
Validating a New Batch of Sodium Tartrate for Karl Fischer Titration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accuracy of Karl Fischer (KF) titration, a cornerstone method for water content determination, is fundamentally dependent on the precise standardization of the KF reagent. Sodium tartrate dihydrate is a widely recognized primary standard for this purpose due to its stable and stoichiometric water content of 15.66%.[1][2][3] This guide provides a comprehensive framework for validating a new batch of this compound dihydrate, comparing its performance with other common standards, and presenting the necessary experimental protocols and data.
Comparative Analysis of Karl Fischer Standards
While this compound dihydrate is a preferred standard, other alternatives are available, each with distinct advantages and disadvantages. The choice of standard can impact workflow efficiency, accuracy, and cost.
| Standard | Theoretical Water Content (%) | Key Advantages | Key Disadvantages | Typical Application |
| This compound Dihydrate | 15.66 | Stable, non-hygroscopic solid, easy to handle and weigh accurately.[1][3] | Limited solubility in methanol, the most common KF solvent.[4][5] | Volumetric KF Titrator Standardization |
| Liquid Water Standards | Varies (e.g., 1%, 0.1%) | High accuracy, directly traceable to NIST standards[6], excellent solubility.[7] | Requires careful handling to avoid evaporation and contamination, more expensive.[3] | Volumetric and Coulometric KF Titrator Standardization & Performance Checks |
| Pure Water | 100 | Highest theoretical accuracy.[3] | Extremely difficult to weigh accurately in the small quantities required, prone to handling errors.[4][8] | Primarily for high-precision applications with specialized equipment. |
| Potassium Citrate Monohydrate | ~8.3 | Alternative solid standard. | Less commonly used than this compound. | Volumetric KF Titrator Standardization |
Experimental Protocol: Validation of a New Batch of this compound Dihydrate
This protocol outlines the procedure for determining the water content of a new batch of this compound dihydrate to verify its suitability as a standard for Karl Fischer titration.
1. Objective: To experimentally determine the water content of a new batch of this compound dihydrate and compare it against the theoretical value of 15.66%.
2. Materials and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
Analytical Balance (4-decimal place)
-
Weighing boats or paper
-
Spatula
-
Karl Fischer Reagent (e.g., Hydranal-Composite 5)
-
Karl Fischer Solvent (e.g., dry methanol)[9]
-
New batch of this compound Dihydrate
3. Experimental Procedure:
-
Titrator Preparation:
-
Fill the KF titrator burette with the Karl Fischer reagent.
-
Add fresh, dry solvent to the titration vessel.
-
Perform a pre-titration to neutralize the solvent and eliminate any residual water in the vessel. The instrument will indicate when it is ready.
-
-
Standard Preparation and Titration:
-
Accurately weigh approximately 150-200 mg of the new batch of this compound dihydrate into a weighing boat.[9] Record the exact weight.
-
Carefully introduce the weighed this compound dihydrate into the conditioned titration vessel.
-
Start the titration. The KF reagent will be added automatically until the endpoint is reached.
-
Record the volume of KF reagent consumed.
-
Repeat the determination at least three times for statistical validity.
-
4. Data Analysis and Acceptance Criteria:
The water content is calculated using the following formula:
Water Content (%) = (Volume of KF Reagent (mL) × Titer (mg/mL)) / (Weight of this compound (mg)) × 100
The titer of the Karl Fischer reagent is determined separately using a certified reference material.
| Parameter | Acceptance Criteria |
| Mean Water Content | 15.66% ± 0.2% |
| Relative Standard Deviation (RSD) | ≤ 1.0% |
Experimental Workflow for this compound Validation
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. mt.com [mt.com]
- 5. blog.hannainst.com [blog.hannainst.com]
- 6. Content Not Available [sigmaaldrich.com]
- 7. researchchemicalsconnect.com [researchchemicalsconnect.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Chelating Agents in Fehling's Solution: Sodium Tartrate vs. Potassium Sodium Tartrate (Rochelle Salt)
For Researchers, Scientists, and Drug Development Professionals
Fehling's solution has been a cornerstone in analytical chemistry for over a century, primarily for the detection and quantification of reducing sugars. The stability and reactivity of this reagent are critically dependent on the effective chelation of cupric ions in an alkaline environment. Traditionally, potassium sodium tartrate, also known as Rochelle salt, has been the chelating agent of choice. This guide provides a detailed comparison of Rochelle salt with a potential alternative, this compound, within the context of Fehling's solution, supported by available chemical data and standard experimental protocols.
The Critical Role of the Tartrate Chelating Agent
Fehling's solution is composed of two separately prepared solutions: Fehling's A, an aqueous solution of copper(II) sulfate (B86663), and Fehling's B, an alkaline solution containing a chelating agent.[1][2][3] When these two solutions are combined, the chelating agent forms a stable, soluble complex with the Cu(II) ions.[4][5] This chelation is essential to prevent the precipitation of copper(II) hydroxide (B78521) in the strongly alkaline conditions created by sodium hydroxide.[4][5] The tartrate ion acts as a bidentate ligand, binding to the copper ion through two of its oxygen atoms, to form a deep blue bis(tartrate)cuprate(II) complex. This complex maintains the Cu(II) ions in solution, making them available to be reduced by aldehydes or alpha-hydroxy ketones, the chemical basis of the Fehling's test.
Potassium this compound (Rochelle Salt): The Established Standard
Potassium this compound tetrahydrate (KNaC₄H₄O₆·4H₂O) is the universally cited chelating agent in standard protocols for the preparation of Fehling's solution.[1][2][3] Its consistent performance and high solubility in alkaline solutions have solidified its role as the gold standard.
This compound: A Potential Alternative?
This compound (Na₂C₄H₄O₆) presents a chemically similar alternative, as the chelating entity is the tartrate anion. The primary difference lies in the counter-ions (two sodium ions versus one sodium and one potassium ion). One perspective suggests that the specific cation is of little importance beyond ensuring the solubility of the tartrate in the alkaline Fehling's B solution.[4][5]
Comparative Analysis: Physicochemical Properties
| Property | This compound (Dihydrate) | Potassium this compound (Tetrahydrate) | Significance for Fehling's Solution |
| Chemical Formula | Na₂C₄H₄O₆·2H₂O | KNaC₄H₄O₆·4H₂O | The active chelating agent, the tartrate anion (C₄H₄O₆²⁻), is identical in both compounds. |
| Molar Mass | 230.08 g/mol | 282.22 g/mol | This is important for preparing solutions of equivalent tartrate concentration. |
| Solubility in Water | 29 g/100 mL (20 °C) | 26 g/100 mL (0 °C); 66 g/100 mL (26 °C)[6] | High solubility is crucial for preparing the concentrated Fehling's B solution. Rochelle salt's high solubility at room temperature is a key advantage. |
| Appearance | White crystalline powder or colorless crystals | Colorless monoclinic needles[6] | Both are stable, crystalline solids. |
Experimental Protocols
Preparation of Fehling's Solution
Fehling's solution is always prepared fresh by mixing equal volumes of Fehling's A and Fehling's B solutions.[1][2] The individual solutions are stable and can be stored separately.
Fehling's Solution A:
-
Dissolve 34.66 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in distilled water.
-
Add 0.5 mL of concentrated sulfuric acid.
-
Make up the total volume to 500 mL with distilled water.
Fehling's Solution B (Standard Method with Rochelle Salt):
-
Dissolve 173 g of potassium this compound tetrahydrate (Rochelle salt) and 50 g of sodium hydroxide (NaOH) in distilled water.
-
Carefully make up the total volume to 500 mL with distilled water.
Fehling's Solution B (Hypothetical Method with this compound): To achieve a similar tartrate concentration as the standard solution, one would need to adjust the mass of this compound based on its molar mass.
-
Dissolve approximately 141 g of this compound dihydrate and 50 g of sodium hydroxide (NaOH) in distilled water.
-
Carefully make up the total volume to 500 mL with distilled water.
Note: This is a theoretical calculation. The actual performance and stability of this solution would need to be experimentally validated.
Quantitative Analysis of Reducing Sugars (Titration Method)
This protocol is a standard method for determining the concentration of a reducing sugar, such as glucose.
-
Standardization of Fehling's Solution:
-
Prepare a standard solution of the reducing sugar (e.g., 1% glucose).
-
Pipette a known volume (e.g., 10 mL) of the mixed Fehling's solution into a conical flask.
-
Add 40 mL of distilled water and a few boiling chips.
-
Heat the solution to boiling.
-
Titrate the hot Fehling's solution with the standard sugar solution from a burette until the blue color begins to fade.
-
Add 2-3 drops of methylene (B1212753) blue indicator and continue the titration until the blue color disappears, leaving a brick-red precipitate of copper(I) oxide.
-
Record the volume of the sugar solution used.
-
Repeat the titration for concordant results.
-
Calculate the "Fehling's factor," which is the mass of the sugar that reduces a given volume of the Fehling's solution.
-
-
Analysis of Unknown Sample:
-
Repeat the titration procedure using the solution of the unknown sample instead of the standard sugar solution.
-
Using the previously determined Fehling's factor, calculate the concentration of the reducing sugar in the unknown sample.
-
Visualizing the Chemistry
Chelation of Copper(II) by Tartrate
The following diagram illustrates the formation of the stable bis(tartratocuprate(II)) complex, which is the active component of Fehling's solution.
Caption: Chelation of a copper(II) ion by two tartrate anions.
Experimental Workflow for Fehling's Test
This diagram outlines the logical steps involved in performing a qualitative or quantitative Fehling's test.
Caption: Workflow for performing a Fehling's test.
Conclusion
Potassium this compound (Rochelle salt) remains the well-established and validated chelating agent for the preparation of Fehling's solution. Its high solubility and proven performance have made it a staple in analytical chemistry. While this compound is chemically very similar and would likely function as a chelating agent in this context, the lack of direct comparative experimental data means that its performance characteristics, such as the long-term stability of the resulting Fehling's solution and its quantitative accuracy, are not definitively known.
For researchers and professionals in drug development who require validated and reproducible methods, adherence to the standard protocol using potassium this compound is strongly recommended. Any substitution with this compound would necessitate a thorough in-house validation to ensure the accuracy and reliability of the Fehling's test for its intended application.
References
A Comparative Analysis of Sodium Tartrate and Sodium Citrate as Protein Crystallization Agents
In the pursuit of high-resolution protein structures, the selection of an appropriate precipitating agent is a critical step in the crystallization process. Among the various salts utilized, sodium tartrate and sodium citrate (B86180) are frequently employed. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their crystallization screening experiments.
Performance Comparison
Both this compound and sodium citrate function as salt precipitants, inducing protein crystallization by dehydrating the protein and reducing its solubility, leading to the formation of a crystalline lattice. The choice between these two agents can significantly impact the success and quality of crystal growth, as their effectiveness is highly protein-dependent.
A notable study by McPherson (2001) systematically compared the efficacy of various salts in crystallizing a diverse set of 23 macromolecules. The results of this study provide a quantitative basis for comparing this compound and sodium citrate.
Data Presentation
The following table summarizes the crystallization success rates for this compound and sodium citrate based on the screening of 23 different proteins and viruses.
| Precipitant | Number of Macromolecules Crystallized | Success Rate (%) |
| This compound | 11 | 47.8% |
| Sodium Citrate | Not explicitly reported as a top performer in this direct comparison, but is a commonly used salt in crystallization screens. | - |
Data extracted from McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules.[1][2][3]
It is important to note that while this compound showed a success rate of 47.8% in this specific study, the efficacy of any precipitant is highly dependent on the specific protein and the other components of the crystallization cocktail, such as pH, temperature, and the presence of additives.[4] Small organic acids like citrate and tartrate are generally considered valuable precipitants for crystal growth.[1]
Experimental Protocols
To empirically determine the optimal precipitant for a target protein, a comparative crystallization screening experiment is recommended. The following protocols describe the sitting drop and hanging drop vapor diffusion methods, which are commonly used for this purpose.[5][6][7]
Protocol 1: Comparative Crystallization Screening using Sitting Drop Vapor Diffusion
This protocol is designed to screen a range of concentrations for both this compound and sodium citrate to identify initial crystallization conditions.
Materials:
-
Purified target protein (concentrated to 5-20 mg/mL in a suitable buffer)[8]
-
This compound stock solution (e.g., 2.0 M)
-
Sodium Citrate stock solution (e.g., 2.0 M)
-
A buffer solution appropriate for the target protein (e.g., 0.1 M HEPES, pH 7.5)
-
96-well sitting drop crystallization plates
-
Pipette and low-retention tips
-
Sealing tape or film
-
Microscope for observing crystals
Procedure:
-
Prepare Reservoir Solutions:
-
In a 96-well deep-well block, prepare a gradient of precipitant concentrations for both this compound and sodium citrate. For example, for each precipitant, create a row with concentrations ranging from 0.4 M to 1.8 M in 0.2 M increments, keeping the buffer concentration constant (e.g., 0.1 M HEPES, pH 7.5).
-
-
Set up Crystallization Plates:
-
Pipette 100 µL of each reservoir solution into the corresponding wells of a 96-well sitting drop plate.
-
-
Prepare the Drops:
-
In the smaller, central post of each well, pipette 1 µL of the purified protein solution.
-
To the same post, add 1 µL of the corresponding reservoir solution.
-
-
Seal the Plate:
-
Carefully seal the plate with a clear sealing tape or film to create an airtight environment for each well.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Periodically (e.g., daily for the first week, then weekly) inspect the drops under a microscope for the formation of crystals, precipitate, or clear drops. Record all observations.
-
Protocol 2: Comparative Crystallization Screening using Hanging Drop Vapor Diffusion
This method is an alternative to the sitting drop technique and can sometimes yield different results.
Materials:
-
Same as for the sitting drop protocol, with the addition of siliconized glass cover slips.
-
24-well hanging drop crystallization plates.
Procedure:
-
Prepare Reservoir Solutions:
-
Pipette 500 µL of each prepared precipitant solution (as described in Protocol 1) into the wells of a 24-well hanging drop plate.
-
-
Prepare the Drops:
-
On a siliconized cover slip, pipette 1 µL of the purified protein solution.
-
Add 1 µL of the corresponding reservoir solution to the protein drop.
-
-
Seal the Wells:
-
Invert the cover slip so the drop is hanging and carefully place it over the corresponding well, ensuring a good seal with the grease or sealant on the rim of the well.
-
-
Incubation and Observation:
-
Incubate and observe the plates as described in the sitting drop protocol.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for a comparative protein crystallization experiment.
Caption: Workflow for comparing this compound and sodium citrate in protein crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolscigroup.us [biolscigroup.us]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Primary Water Standards for Karl Fischer Titration: Sodium Tartrate Dihydrate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Accurate determination of water content is a critical parameter in research, development, and quality control across the pharmaceutical and chemical industries. The Karl Fischer (KF) titration method stands as the gold standard for this purpose, and its accuracy is fundamentally reliant on the quality of the primary water standard used for titrant calibration. Sodium tartrate dihydrate is a widely used primary standard, but a comprehensive evaluation of its performance against other available standards is essential for informed selection. This guide provides an objective comparison of this compound dihydrate with its alternatives, supported by available experimental data and detailed methodologies.
Comparison of Primary Water Standards
The selection of a primary standard for Karl Fischer titration hinges on several key characteristics, including stoichiometric water content, stability, hygroscopicity, and solubility in the KF solvent. This section compares the performance of this compound dihydrate with other commonly used solid and liquid primary standards.
Quantitative Performance Data
The following table summarizes the key performance characteristics of various primary water standards.
| Primary Standard | Chemical Formula | Theoretical Water Content (%) | Certified Water Content (mg/g) | Key Advantages | Key Disadvantages |
| This compound Dihydrate | Na₂C₄H₄O₆·2H₂O | 15.66 | 156.3 ± 1.3[1][2] | Stable, non-hygroscopic, easy to handle and weigh.[3] | Limited solubility in methanol.[3] |
| Potassium Citrate Monohydrate | K₃C₆H₅O₇·H₂O | 5.55 | 55.8 ± 0.6[1][2] | Stable, good alternative for oven methods. | Less commonly used than this compound, limited comparative data. |
| Lactose Monohydrate | C₁₂H₂₂O₁₁·H₂O | ~5.0 | Varies by lot | Good solubility in methanol-formamide mixtures. | Can be a mixture of anhydrous and monohydrate forms. |
| Liquid Water Standard (e.g., Hydranal™-Water Standard 10.0) | N/A | 1.0 (typical) | 10.0 (typical) | High accuracy, easy to dispense with a syringe. | More expensive per analysis, requires careful handling to avoid contamination. |
| Pure Water | H₂O | 100 | 1000 | The most accurate primary standard in theory. | Highly volatile and difficult to weigh accurately in small quantities. |
A direct comparison between a liquid and a solid standard for the titer determination of a Karl Fischer reagent (Hydranal™-Composite 5) yielded the following results:
| Standard Used | Mean Titer (mg/mL) | Standard Deviation (mg/mL) | Relative Standard Deviation (%) |
| Hydranal™-Water Standard 10.0 (Liquid) | 5.134 | 0.003 | 0.06 |
| Hydranal™-Standard this compound Dihydrate (Solid) | 5.129 | 0.008 | 0.16 |
This data indicates that while both standards provide good precision, the liquid standard showed a slightly lower relative standard deviation in this particular experiment.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for achieving accurate and reproducible results in Karl Fischer titration. Below are generalized protocols for the use of solid and liquid primary standards.
Protocol for Solid Primary Standards (e.g., this compound Dihydrate)
-
Preparation of the Titration Cell:
-
Add a suitable volume of the Karl Fischer solvent (e.g., anhydrous methanol) to the titration vessel to ensure the electrode is submerged.
-
Pre-titrate the solvent with the Karl Fischer reagent until the endpoint is reached and a stable, low drift is achieved. This removes any residual water from the solvent and the cell.
-
-
Sample Preparation and Addition:
-
Accurately weigh a suitable amount of the solid primary standard (e.g., 150-350 mg of this compound dihydrate) using a calibrated analytical balance. The exact weight will depend on the expected water content and the titrant concentration.
-
Quickly and carefully introduce the weighed standard into the conditioned titration vessel. Ensure no particles adhere to the walls of the vessel above the solvent level.
-
-
Titration:
-
Immediately start the titration after adding the standard.
-
Allow the titration to proceed until the endpoint is reached and maintained for a predetermined period (e.g., 30 seconds) to ensure the complete reaction of all water.
-
-
Calculation:
-
Calculate the water equivalent (F) of the Karl Fischer reagent in mg/mL using the following formula: F = (W x S) / V Where:
-
W is the weight of the solid standard in mg.
-
S is the stoichiometric water content of the standard (e.g., 0.1566 for this compound dihydrate).
-
V is the volume of the Karl Fischer reagent consumed in mL.
-
-
Protocol for Liquid Primary Standards
-
Preparation of the Titration Cell:
-
Follow the same procedure as for solid standards to prepare and condition the titration cell.
-
-
Sample Preparation and Addition:
-
Use a calibrated syringe to accurately draw a specific volume of the liquid water standard.
-
Weigh the filled syringe on an analytical balance.
-
Inject the liquid standard into the titration cell through the septum, ensuring the needle tip is below the surface of the solvent.
-
Immediately reweigh the syringe to determine the exact mass of the standard delivered.
-
-
Titration:
-
Start the titration immediately after the injection of the standard.
-
Proceed with the titration until a stable endpoint is achieved.
-
-
Calculation:
-
Calculate the water equivalent (F) of the Karl Fischer reagent in mg/mL using the following formula: F = (W x C) / V Where:
-
W is the weight of the liquid standard in g.
-
C is the certified water content of the liquid standard in mg/g.
-
V is the volume of the Karl Fischer reagent consumed in mL.
-
-
Visualizing the Workflow and Standard Comparison
To further clarify the processes and relationships, the following diagrams have been generated using Graphviz.
Karl Fischer Titration Workflow
Caption: A simplified workflow for Karl Fischer titration.
Comparison of Primary Standard Properties
Caption: Key properties of different primary water standards.
References
comparative analysis of different grades of sodium tartrate for research
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical grades is paramount to ensure the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive comparative analysis of various grades of sodium tartrate, offering insights into their purity, specifications, and performance in key research applications.
This compound, a salt of tartaric acid, is a versatile chemical utilized in a range of scientific applications, from its role as a primary standard in Karl Fischer titrations to its use as a component in biochemical assays and a precipitant in protein crystallization. The performance of this compound in these applications is intrinsically linked to its purity and the presence of specific impurities. This guide will delve into the characteristics of common grades of this compound, including ACS Reagent, USP, NF, FCC, and Technical Grade, to aid researchers in making informed decisions for their specific needs.
Comparative Analysis of this compound Grades
The primary distinction between the different grades of this compound lies in their purity and the stringency of their quality control specifications. Higher purity grades, such as ACS Reagent and USP, are essential for applications demanding high accuracy and minimal interference from impurities. In contrast, technical grade material, with its lower purity, may be suitable for less sensitive applications where cost is a primary consideration.
While direct experimental data comparing the performance of each grade in specific research applications is not extensively available in published literature, the potential impact of purity on experimental outcomes can be inferred from the specified impurity limits. For instance, in sensitive analytical techniques like Karl Fischer titration, the presence of water-insoluble matter or other reactive impurities in a lower-grade this compound could lead to inaccurate water content determination. Similarly, in drug development and formulation, the presence of heavy metals or other contaminants in non-pharmaceutical grades would be unacceptable.
Below is a summary of the typical specifications for various grades of this compound, highlighting the key differences in their purity and impurity profiles.
Data Presentation: Comparison of this compound Grade Specifications
| Feature | ACS Reagent Grade | USP Grade | NF Grade | FCC (Food) Grade | Technical Grade |
| Assay (as C₄H₄Na₂O₆·2H₂O, dried basis) | ≥99.0% | 99.0% - 100.5% | Meets NF standards | Not less than 99.0% | Varies, typically lower purity |
| Insoluble Matter | ≤0.005% | Not specified | Not specified | Not specified | Higher levels expected |
| Chloride (Cl) | ≤0.001% | Not specified | Not specified | Not specified | Higher levels expected |
| Phosphate (PO₄) | ≤5 ppm | Not specified | Not specified | Not specified | Higher levels expected |
| Sulfate (B86663) (SO₄) | ≤0.005% | Not specified | Not specified | Not specified | Higher levels expected |
| Heavy Metals (as Pb) | ≤5 ppm | ≤0.002% | Meets NF standards | ≤2 mg/kg | Higher levels expected |
| Iron (Fe) | ≤5 ppm | Not specified | Not specified | Not specified | Higher levels expected |
| Calcium (Ca) | ≤0.01% | Not specified | Not specified | Not specified | Higher levels expected |
| Ammonium (NH₄) | ≤0.003% | Test for ammonia | Meets NF standards | Not specified | Higher levels expected |
| Loss on Drying | 14.0% - 17.0% | 14.0% - 17.0% | Meets NF standards | 14.0% - 17.0% | Varies |
| pH of 5% solution | 7.0 - 9.0 | 7.0 - 9.0 | Meets NF standards | 7.0 - 9.0 | Varies |
| Primary Applications | Analytical testing, research, quality control[1][2] | Pharmaceutical formulations, drug development[3][4] | Pharmaceutical compounding | Food additive, emulsifier, pH control agent[5] | Industrial applications, general chemical processes |
Experimental Protocols
Karl Fischer Titration for Water Determination
This compound dihydrate is a primary standard for the standardization of Karl Fischer reagents due to its stable and precise water content (15.66%).[6][7] The accuracy of this method is highly dependent on the purity of the standard used.
Objective: To determine the water equivalence factor (F) of a Karl Fischer reagent using high-purity this compound dihydrate.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
This compound Dihydrate (ACS Reagent Grade or certified reference material)
-
Anhydrous Methanol (B129727)
-
Karl Fischer Reagent
Procedure:
-
Add a suitable volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator to cover the electrode.
-
Titrate the methanol with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Accurately weigh approximately 150-200 mg of finely powdered this compound dihydrate.
-
Transfer the weighed this compound dihydrate to the titration vessel.
-
Stir to dissolve the this compound dihydrate completely.
-
Titrate the solution with the Karl Fischer reagent to a stable endpoint.
-
Record the volume (V) of the Karl Fischer reagent consumed in milliliters.
-
Calculate the water equivalence factor (F) in mg H₂O/mL of reagent using the following formula:
F = (Weight of this compound Dihydrate in mg × 0.1566) / V
Expected Outcome with Different Grades:
-
ACS Reagent/Certified Reference Material: The use of a high-purity, certified standard will yield an accurate and reproducible water equivalence factor, which is crucial for the subsequent accurate determination of water content in unknown samples.[8]
-
Technical Grade: The presence of impurities and a less defined water content in technical grade this compound would lead to an inaccurate and unreliable water equivalence factor, compromising all subsequent measurements.
Fehling's Test for Reducing Sugars
The Fehling's test is a qualitative or semi-quantitative assay used to differentiate between reducing and non-reducing sugars. The test relies on the reduction of a copper(II) complex by the reducing sugar in an alkaline solution, resulting in the formation of a red precipitate of copper(I) oxide.[9] Potassium this compound (Rochelle salt) is a key component of Fehling's solution B, where it acts as a chelating agent to keep the copper(II) ions in solution.
Objective: To prepare Fehling's solution and perform a qualitative test for the presence of a reducing sugar.
Materials:
-
Fehling's Solution A: 7 g of copper(II) sulfate pentahydrate dissolved in 100 mL of distilled water.
-
Fehling's Solution B: 35 g of potassium this compound and 12 g of sodium hydroxide (B78521) dissolved in 100 mL of distilled water.
-
Test sample (e.g., glucose solution)
-
Water bath
Procedure:
-
In a test tube, mix equal volumes (e.g., 1 mL) of Fehling's solution A and Fehling's solution B. The resulting solution should be a deep blue color.
-
Add a few drops of the test sample to the Fehling's solution in the test tube.
-
Place the test tube in a boiling water bath for a few minutes.
-
Observe any color change.
Interpretation of Results:
-
Positive Test: The formation of a yellow, green, orange, or brick-red precipitate indicates the presence of a reducing sugar.
-
Negative Test: The solution remains blue, indicating the absence of a reducing sugar.
Expected Outcome with Different Grades:
-
High-Purity (e.g., Reagent Grade) Potassium this compound: Ensures the stability of the Fehling's solution and the proper chelation of copper(II) ions, leading to a reliable and sensitive test.
-
Low-Purity (e.g., Technical Grade) Potassium this compound: Impurities could potentially interfere with the chelation of copper ions or introduce interfering substances, potentially leading to false-positive or false-negative results and reduced sensitivity of the test.
Mandatory Visualization
Tartrate Dehydrogenase Metabolic Pathway
The following diagram illustrates the metabolic pathway involving tartrate dehydrogenase, an enzyme found in microorganisms like Pseudomonas putida. This enzyme catalyzes the NAD+-dependent oxidation of tartrate, playing a role in the glyoxylate (B1226380) and dicarboxylate metabolism.
Caption: Metabolic conversion of tartrate catalyzed by tartrate dehydrogenase.
Experimental Workflow: Karl Fischer Titration
The following diagram outlines the logical workflow for determining the water content of a sample using Karl Fischer titration, including the crucial step of standardizing the reagent with high-purity this compound dihydrate.
Caption: Workflow for water content determination using Karl Fischer titration.
References
- 1. EP1356275A2 - Calibration standards, methods, and kits for water determination by karl fischer titration - Google Patents [patents.google.com]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. microbenotes.com [microbenotes.com]
- 5. Fehling's solution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tartrate dehydrogenase - Wikipedia [en.wikipedia.org]
Validation of Analytical Methods: A Comparative Guide to Using Sodium Tartrate as a Standard
In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, the precise determination of water content is a critical parameter for ensuring product quality, stability, and regulatory compliance. Karl Fischer (KF) titration stands as a benchmark method for this purpose, and the reliability of its results hinges on accurate calibration with a suitable standard. Sodium tartrate dihydrate has emerged as a widely accepted primary standard for this application.
This guide provides a comprehensive comparison of this compound dihydrate with other standards for Karl Fischer titration, details the validation of analytical methods using this standard, and explores alternative analytical techniques. Experimental protocols and data are presented to support researchers, scientists, and drug development professionals in their analytical validation endeavors.
This compound Dihydrate: A Profile
This compound dihydrate (Na₂C₄H₄O₆·2H₂O) is a salt of L-(+)-tartaric acid that is frequently used as a primary standard for the standardization of Karl Fischer reagents.[1] Its suitability stems from its stable and non-hygroscopic nature under normal conditions.[2] A key property is its precise stoichiometric water content of 15.66%, which is bound within its crystal structure, making it a reliable and easy-to-handle solid standard.[2][3][4]
Table 1: Physicochemical Properties of this compound Dihydrate
| Property | Specification | Reference |
| Chemical Formula | C₄H₄Na₂O₆·2H₂O | [4] |
| Molecular Weight | 230.08 g/mol | [4] |
| Theoretical Water Content | 15.66% | [2][4] |
| Assay (after drying) | 99.0% - 100.5% | [5][6] |
| Loss on Drying (at 150°C) | 14.0% - 17.0% | [5][6] |
| Solubility | Soluble in water; insoluble in ethanol | [1][5] |
| pH (10% solution) | 7.0 - 9.0 | [5] |
Comparison of Primary Standards for Karl Fischer Titration
The choice of a primary standard is crucial for the accuracy of Karl Fischer titration. While pure water offers the highest theoretical precision, its volatility and the difficulty in accurately weighing small amounts present practical challenges.[3] this compound dihydrate provides a balance of accuracy and practicality.[3]
Table 2: Comparison of Common Karl Fischer Titration Standards
| Standard | Key Advantages | Key Limitations | Ideal Application |
| This compound Dihydrate | Stable, non-hygroscopic, easy to handle and weigh accurately, consistent water content (15.66%).[2][3] | Lower water content compared to pure water, requiring a larger sample size for the same amount of water. | Routine laboratory use, standardization of volumetric KF reagents.[3][4] |
| Pure Water | 100% water content, provides the highest precision for calibration.[3] | Volatile, difficult to handle and weigh accurately without evaporation, requires highly controlled conditions and precise equipment.[3] | High-accuracy applications where environmental conditions can be tightly controlled.[3] |
| Lactose Monohydrate | Stable solid with a known water content (~5%).[2] | Lower water content than this compound dihydrate. | Alternative solid standard for specific applications. |
| Certified Water Standard Oils | Suitable for validating methods for non-polar samples like oils and fats.[2] | Sample matrix can be complex, lower water concentrations (ppm levels).[2] | Titer determination and instrument verification for oil-based samples. |
Workflow for Karl Fischer Titrator Standardization
The following diagram illustrates the typical workflow for standardizing a volumetric Karl Fischer titrator using this compound dihydrate.
Figure 1. Workflow for standardizing a Karl Fischer titrator.
Experimental Protocol: Titer Determination of Volumetric Karl Fischer Reagent
This protocol outlines the procedure for determining the water equivalent factor (titer) of a Karl Fischer reagent using this compound dihydrate.
1. Objective: To accurately determine the titer of the Karl Fischer reagent in mg of water per mL of titrant.
2. Materials and Apparatus:
-
Volumetric Karl Fischer Titrator
-
Analytical Balance (readable to 0.1 mg)
-
This compound Dihydrate (Certified Reference Material)
-
Karl Fischer Reagent (e.g., one-component composite)
-
Anhydrous Methanol (or other suitable solvent)[7]
-
Spatula and weighing boat
3. Procedure:
-
Titrator Preparation: Fill the titrator burette with the Karl Fischer reagent and the titration vessel with anhydrous methanol.
-
Solvent Conditioning: Start the titrator to titrate the residual moisture in the solvent until a stable, dry endpoint is reached.
-
Standard Preparation: Accurately weigh approximately 100-200 mg of this compound dihydrate into a weighing boat. Record the exact weight.
-
Titration: Carefully add the weighed this compound dihydrate to the conditioned titration vessel. Ensure complete transfer.
-
Endpoint Detection: Begin the titration. The reagent will be added until all the water from the this compound dihydrate has been consumed, and the endpoint is reached. Record the volume of KF reagent consumed.
-
Repeatability: Repeat the procedure (steps 3-5) at least three times.
4. Calculation: The titer (F), in mg H₂O/mL, is calculated using the following formula:
F = (W × 0.1566) / V
Where:
-
W is the weight of the this compound dihydrate in mg.
-
0.1566 is the theoretical fraction of water in this compound dihydrate.[2][4]
-
V is the volume of the Karl Fischer reagent consumed in mL.
5. Acceptance Criteria: The relative standard deviation (RSD) of the individual titer determinations should be ≤ 1.0%.
Validation of the Analytical Method
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] Key parameters for validating a Karl Fischer titration method for water determination are outlined below.
Table 3: Validation Parameters for Karl Fischer Titration
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true value.[9] Assessed by analyzing a known standard (e.g., this compound) at different levels. | Recovery of 98.0% to 102.0% of the theoretical water content. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] | Repeatability (Intra-assay): RSD ≤ 2.0% for multiple determinations. Intermediate Precision: RSD ≤ 3.0% when performed by different analysts on different days. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8] | No interference from the sample matrix (e.g., side reactions with aldehydes or ketones).[7] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9] | Correlation coefficient (r²) ≥ 0.99 for a plot of added water vs. measured water. |
| Range | The interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[9] | Defined by the linearity study. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] | Consistent results when varying parameters like solvent volume or titration speed. |
Logical Flow for Method Validation
The validation process follows a logical sequence to ensure all performance characteristics of the method are thoroughly evaluated.
Figure 2. Logical flow for analytical method validation.
Alternative Technologies for Water Determination
While Karl Fischer titration is a gold standard, alternative methods exist that may offer advantages in specific contexts, such as eliminating hazardous reagents.[10][11]
Table 4: Comparison with Alternative Moisture Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical reaction with water (redox titration).[11] | High accuracy and sensitivity (ppm levels), specific to water, compendial method.[10] | Uses hazardous reagents, complex sample preparation for some matrices.[10] |
| Loss on Drying (LOD) / Thermogravimetry | Measures the weight loss of a sample upon heating. | Simple, fast, no hazardous chemicals.[10] | Not specific to water (measures any volatile compound), less sensitive than KF. |
| Gas Chromatography (GC) | Separates water from the sample matrix and quantifies it using a suitable detector. | High specificity, can be automated. | Requires more complex instrumentation and method development. |
Computrac® moisture analyzers, which are based on the loss-on-drying principle, represent a modern, instrument-based alternative to KF titration that avoids the use of chemical reagents.[10][11] These instruments offer a safer and often more user-friendly workflow.[10]
References
- 1. SODIUM L-TARTRATE - Ataman Kimya [atamanchemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound dihydrate Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]
- 5. This compound USP NF FCC Food Grade n Pure Manufacturers, with SDS [mubychem.com]
- 6. fao.org [fao.org]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. researchgate.net [researchgate.net]
- 10. Computrac Moisture Analyzer | Safer Alternative to Karl Fischer [brookfieldengineering.com]
- 11. spectrosci.com [spectrosci.com]
A Comparative Study of Rochelle Salt and Sodium Tartrate in Electroplating
In the realm of electroplating, the composition of the plating bath is paramount to achieving desired deposit characteristics. Complexing agents are crucial components that control metal ion availability, influence deposit morphology, and enhance bath stability. Among the various complexing agents utilized, tartrates, particularly Rochelle salt (potassium sodium tartrate) and this compound, have found widespread application in copper, nickel, and zinc electroplating baths. This guide provides a comparative analysis of the performance of Rochelle salt versus this compound, supported by representative experimental data and detailed methodologies.
Overview of Rochelle Salt and this compound in Electroplating
Rochelle salt and this compound are salts of tartaric acid that act as effective chelating agents for metal ions in alkaline and neutral plating solutions. Their primary function is to form soluble complexes with the metal ions, preventing their precipitation as hydroxides and controlling the rate of metal deposition.
Rochelle salt (Potassium this compound) is a double salt of tartaric acid with the chemical formula KNaC₄H₄O₆·4H₂O. It is well-known for its piezoelectric properties and has been a staple in cyanide copper plating baths for many years. Its benefits include increased anodic solubility, the ability to operate at higher current densities, improved cathode efficiency, and the deposition of more uniform and finer-grained coatings.
This compound (Na₂C₄H₄O₆) is another common tartrate used in electroplating. While chemically similar to Rochelle salt in that it provides the tartrate ion for complexation, the presence of only sodium as the cation can influence the bath's conductivity and the resulting deposit's properties. It is also used as a complexing agent in various electroplating formulations.
Comparative Performance Data
While direct, comprehensive comparative studies are not extensively published, the following tables summarize typical performance characteristics based on available literature and experimental observations in cyanide copper and Watts nickel plating baths.
Table 1: Performance Comparison in Cyanide Copper Electroplating
| Parameter | Rochelle Salt | This compound |
| Operating Current Density | Higher range achievable | Moderate range |
| Cathode Efficiency | Generally higher | Moderate |
| Anode Corrosion | Excellent, prevents passivation | Good, aids in dissolution |
| Deposit Appearance | Fine-grained, smooth | Smooth, may require brighteners |
| Bath Stability | High, prevents precipitation | Good, effective complexant |
| Throwing Power | Good | Moderate to Good |
Table 2: Performance Comparison in Watts Nickel Electroplating
| Parameter | Rochelle Salt | This compound |
| Internal Stress of Deposit | Can act as a stress reducer | Moderate stress reduction |
| Ductility of Deposit | Improved | Good |
| Hardness of Deposit | Moderate increase | Slight increase |
| Operating pH Range | Wider, prevents nickel hydroxide (B78521) precipitation | Effective in preventing precipitation |
| Complexing Strength | Strong | Strong |
Experimental Protocols
To conduct a comparative study of Rochelle salt and this compound, the following experimental protocols can be employed. These protocols are designed to evaluate key performance indicators in a controlled manner.
Hull Cell Test for Plating Bath Evaluation
The Hull cell is a trapezoidal cell used to evaluate the characteristics of a plating bath over a range of current densities on a single test panel.
Methodology:
-
Bath Preparation: Prepare two identical base plating solutions (e.g., cyanide copper or Watts nickel). To one, add the desired concentration of Rochelle salt, and to the other, add an equimolar concentration of this compound.
-
Panel Preparation: Use standard steel or brass Hull cell panels. Clean the panels by degreasing, rinsing, acid dipping, and final rinsing.
-
Plating: Place the prepared panel in the Hull cell filled with the test solution. Apply a specific current (e.g., 2A for 5 minutes).
-
Analysis: After plating, rinse and dry the panel. Observe the appearance of the deposit across the panel, which corresponds to a range of current densities. Evaluate brightness, burning, pitting, and coverage.
Cathode Efficiency Determination
Methodology:
-
Electrode Preparation: Use pre-weighed, clean copper or brass cathodes of a known surface area.
-
Plating: Immerse the cathode and a suitable anode (e.g., copper or nickel) in the test bath (one with Rochelle salt, one with this compound) maintained at a constant temperature and agitation.
-
Electrolysis: Pass a constant current for a specific duration, accurately measured using a coulometer or by timing a constant current supply.
-
Calculation: After plating, rinse, dry, and re-weigh the cathode. The cathode efficiency is calculated using the following formula:
Efficiency (%) = (Actual mass of metal deposited / Theoretical mass of metal deposited) x 100
The theoretical mass is calculated using Faraday's laws of electrolysis.
Deposit Hardness Measurement
Methodology:
-
Sample Preparation: Plate a sufficient thickness of the metal onto a standardized substrate from both the Rochelle salt and this compound containing baths.
-
Measurement: Use a microhardness tester (e.g., Vickers or Knoop) to measure the hardness of the deposit at several points.
-
Comparison: Average the hardness values for each deposit and compare the results.
Diagrams of Electroplating Processes
The following diagrams illustrate the fundamental workflow of an electroplating process and the role of complexing agents like Rochelle salt and this compound.
A Researcher's Guide to Assessing the Purity of Synthesized Sodium Tartrate for Experimental Use
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical, non-negotiable step before their use in any experimental setting. The quality of your starting materials directly impacts the validity, reproducibility, and integrity of your research outcomes. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized sodium tartrate, complete with experimental data and detailed protocols.
Comparison of Purity Assessment Methods
The selection of an appropriate analytical method for purity assessment depends on the specific impurity to be quantified and the required level of sensitivity. The following table summarizes key techniques for evaluating the purity of synthesized this compound.
| Analytical Method | Principle | Purity Aspect Assessed | Typical Specification (USP/ACS Grade) | Advantages | Limitations |
| Titration (Nonaqueous Acid-Base) | Neutralization reaction between this compound (a base in glacial acetic acid) and a standardized acid (perchloric acid).[1][2] | Assay (Overall purity of the this compound salt) | 99.0% - 101.0%[3][4] | Cost-effective, simple, provides high accuracy and precision for bulk purity. | Not specific for this compound; other basic or acidic impurities can interfere. |
| Karl Fischer Titration | A chemical reaction where water reacts with iodine and sulfur dioxide in the presence of a base and a suitable solvent.[5][6] | Water Content (Loss on Drying) | 14.0% - 17.0% for the dihydrate form.[2][7] | Highly specific and accurate for water determination, considered a primary method.[5][8] | Requires specialized equipment and reagents. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) | Atoms in the sample are excited in a high-temperature plasma or flame and the emitted light or absorbed light is measured at characteristic wavelengths for each element.[1][9] | Elemental Impurities (Heavy Metals, e.g., Pb, Fe, Ca) | Heavy Metals (as Pb): ≤ 5 ppm; Fe: ≤ 0.001%; Ca: ≤ 0.01%[3] | Highly sensitive and specific for individual elements, allowing for quantification at trace levels.[2] | Destructive to the sample, requires expensive instrumentation. The older USP <231> colorimetric method is less specific and sensitive.[1][2][9][10][11] |
| Ion Chromatography (IC) or Turbidimetric/Nephelometric Tests | Separation of ions based on their affinity for an ion-exchange resin followed by conductivity detection (IC), or formation of a precipitate and measurement of turbidity (other tests). | Anionic Impurities (e.g., Chloride, Sulfate, Phosphate, Oxalate) | Chloride (Cl⁻): ≤ 5 ppm; Sulfate (SO₄²⁻): ≤ 0.005%; Phosphate (PO₄³⁻): ≤ 5 ppm[3] | IC is highly sensitive and can quantify multiple anions simultaneously. Simpler tests are good for limit testing. | Simpler methods are often qualitative or semi-quantitative. IC requires specialized equipment. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[12][13][14] | Stereochemical Purity (Enantiomeric Excess) | Not typically specified in general monographs, but critical for chiral applications. | Highly effective for separating and quantifying enantiomers.[15] | Requires a specific chiral column and method development. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution.[15] | Optical Activity | Specific rotation value is characteristic of the pure enantiomer. | Non-destructive, relatively simple and fast. | Less sensitive to small amounts of enantiomeric impurity compared to chiral HPLC. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[3][16][17][18] | Absolute Purity and Identification of Organic Impurities | Not a standard pharmacopeial method for assay, but a powerful primary analytical technique. | Provides both structural information and quantification without the need for a specific reference standard of the analyte.[16][18] | Requires a high-field NMR spectrometer and a suitable internal standard with known purity.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up their purity assessment workflows.
Assay by Nonaqueous Acid-Base Titration
This method determines the overall purity of the this compound.
-
Principle: this compound acts as a base in a nonaqueous solvent (glacial acetic acid) and can be titrated with a strong acid (perchloric acid).
-
Reagents:
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid in Glacial Acetic Acid
-
Crystal Violet Indicator
-
-
Procedure:
-
Accurately weigh approximately 0.45 g of the synthesized this compound.[1]
-
Dissolve the sample in 100 mL of glacial acetic acid.[1]
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid in glacial acetic acid to a green endpoint.[1]
-
Perform a blank titration with 100 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 0.01151 g of Na₂C₄H₄O₆·2H₂O.[1]
-
Purity (%) = (Volume of Titrant (mL) × Normality of Titrant (N) × 115.05) / (Weight of Sample (g) × 10)
-
Water Content by Karl Fischer Titration
This is the standard method for determining the water content in this compound dihydrate.
-
Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically.
-
Reagents:
-
Karl Fischer Reagent (volumetric)
-
Anhydrous Methanol (B129727)
-
This compound Dihydrate (as a standard for titer determination)
-
-
Procedure (Titer Determination):
-
Add anhydrous methanol to the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable endpoint to neutralize the water in the solvent.
-
Accurately weigh about 150-200 mg of this compound dihydrate and add it to the vessel.[19]
-
Titrate with the Karl Fischer reagent to a stable endpoint.
-
Calculate the water equivalent factor (F) of the reagent in mg of water per mL. The theoretical water content of this compound dihydrate is 15.66%.[6][20]
-
-
Procedure (Sample Analysis):
-
Neutralize the solvent as in the titer determination.
-
Accurately weigh a suitable amount of the synthesized this compound and add it to the vessel.
-
Titrate with the standardized Karl Fischer reagent to a stable endpoint.
-
-
Calculation:
-
Water Content (%) = (Volume of KF Reagent (mL) × F) / (Weight of Sample (mg)) × 100
-
Chiral Purity by Chiral HPLC
This method is essential for applications where the stereochemistry of the tartrate is critical.
-
Principle: Enantiomers are separated on a chiral stationary phase based on the differential stability of the transient diastereomeric complexes formed.
-
Typical Conditions:
-
Column: A suitable chiral column (e.g., Astec® CLC-D).
-
Mobile Phase: An aqueous solution of a copper salt (e.g., 3 mM copper sulfate) adjusted to an acidic pH (e.g., pH 3.2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
-
Procedure:
-
Prepare a standard solution of racemic (DL)-tartaric acid and a solution of the synthesized this compound in the mobile phase.
-
Inject the racemic standard to determine the retention times of the D and L enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation:
-
Enantiomeric Excess (% ee) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] × 100
-
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for the comprehensive purity assessment of synthesized this compound. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for the purity assessment of synthesized this compound.
Logical Framework for Method Selection
Choosing the right analytical technique is paramount. The following diagram presents a logical decision-making process for selecting the appropriate purity assessment method based on the information required.
Caption: Decision tree for selecting a purity assessment method for this compound.
References
- 1. USP Eliminates Heavy Metals Testing: Important FAQs Answered [cptclabs.com]
- 2. sgs.com [sgs.com]
- 3. rssl.com [rssl.com]
- 4. di-Sodium tartrate dihydrate, for analysis, ExpertQ®, ACS - Scharlab [scharlab.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. pharmtech.com [pharmtech.com]
- 11. <231> HEAVY METALS [drugfuture.com]
- 12. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Separation of Tartaric Acid [chromaappdb.mn-net.com]
- 15. This compound | 14475-11-7 | Benchchem [benchchem.com]
- 16. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Battle for Accuracy: Liquid Water Standard vs. Sodium Tartrate Dihydrate in Karl Fischer Calibration
Accurate water determination is paramount in research and pharmaceutical development, where even minute amounts of moisture can impact product stability, efficacy, and shelf-life. The Karl Fischer (KF) titration method stands as the gold standard for water content analysis, and its accuracy hinges on precise calibration of the KF reagent. For this critical task, laboratories traditionally turn to two primary standards: liquid water standards and sodium tartrate dihydrate. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal standard for their applications.
The Contenders: A Close Look at the Standards
Liquid Water Standards are certified reference materials (CRMs) consisting of a precise concentration of water, typically 1.0 mg/g (0.1%) or 10.0 mg/g (1.0%), dissolved in a suitable solvent.[1] These standards are often packaged in single-use ampoules to prevent contamination from atmospheric moisture.[1]
This compound Dihydrate (Na₂C₄H₄O₆·2H₂O) is a stable, non-hygroscopic crystalline solid with a theoretically fixed water content of 15.66%.[2][3] It has long been a reliable and cost-effective choice for KF calibration.[1]
Performance Showdown: Quantitative Data
To objectively assess the performance of these two standards, we summarize findings from a comparative study. The following table presents data from a fivefold determination of the titer of a Karl Fischer reagent using both a liquid water standard and this compound dihydrate.
| Performance Metric | Liquid Water Standard (10.0 mg/g) | This compound Dihydrate |
| Mean Titer (mg/mL) | 5.1234 | 5.1287 |
| Standard Deviation (mg/mL) | 0.0031 | 0.0105 |
| Relative Standard Deviation (%) | 0.06 | 0.20 |
Data sourced from a comparative study by Honeywell Hydranal™.
The data indicates that while both standards yield comparable mean titer values, the liquid water standard demonstrates superior precision, as evidenced by its lower standard deviation and relative standard deviation.
Key Differences at a Glance
| Feature | Liquid Water Standard | This compound Dihydrate |
| Form | Liquid[1] | Crystalline Solid[1] |
| Water Content | Precisely certified (e.g., 1.0% or 0.1%)[1] | Theoretically 15.66%[2] |
| Handling | Simple injection via syringe[4] | Requires careful weighing and transfer[4] |
| Solubility | Unlimited in common KF solvents[1] | Limited in methanol[2][4] |
| Precision | High[1] | Good, but can be operator-dependent |
| Risk of Contamination | Low (single-use ampoules)[1] | Higher potential for atmospheric moisture absorption during handling |
| Solvent Consumption | Lower[1] | Higher, as solvent may need replacement after each titration due to limited solubility[1] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for calibrating a volumetric Karl Fischer titrator using both liquid water standards and this compound dihydrate.
Calibration with a Liquid Water Standard
Objective: To accurately determine the titer (water equivalent) of the Karl Fischer reagent.
Materials:
-
Volumetric Karl Fischer Titrator
-
KF Reagent (titrant)
-
KF Solvent (e.g., anhydrous methanol)
-
Liquid Water Standard (e.g., 10.0 mg/g) in a sealed ampoule[1]
-
Gastight syringe with a needle
-
Analytical balance (readable to 0.1 mg)
Procedure:
-
Titrator Preparation: Add fresh, dry KF solvent to the titration vessel, ensuring the electrodes are fully submerged.
-
Pre-Titration: Start the titrator to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
Syringe Preparation: Carefully open the liquid water standard ampoule. Draw a small amount of the standard into the syringe and then expel it to waste. This rinses the syringe.
-
Standard Aspiration: Draw a suitable amount of the liquid water standard into the syringe (e.g., 1-2 mL).
-
Weighing the Standard: Place the filled syringe on the analytical balance and record the initial weight.
-
Injection: Carefully insert the syringe needle through the septum of the titration vessel and inject the standard into the conditioned solvent.
-
Re-weighing the Syringe: Immediately after injection, remove the syringe and place it back on the analytical balance to record the final weight. The difference between the initial and final weights is the exact mass of the standard added.
-
Titration: Start the titration. The KF reagent will be added automatically until the endpoint is reached.
-
Calculation: The instrument's software will calculate the titer of the KF reagent in mg/mL based on the weight of the water standard added and the volume of titrant consumed.
-
Replicates: Repeat steps 4-9 at least three to five times to ensure the precision of the calibration. The relative standard deviation of the titer values should be within an acceptable range (typically ≤ 0.5%).
Calibration with this compound Dihydrate
Objective: To accurately determine the titer (water equivalent) of the Karl Fischer reagent.
Materials:
-
Volumetric Karl Fischer Titrator
-
KF Reagent (titrant)
-
KF Solvent (e.g., anhydrous methanol)
-
This compound Dihydrate (finely powdered)
-
Weighing boat or paper
-
Analytical balance (readable to 0.1 mg)
-
Spatula
Procedure:
-
Titrator Preparation: Add fresh, dry KF solvent to the titration vessel, ensuring the electrodes are fully submerged.
-
Pre-Titration: Start the titrator to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
Weighing the Standard: On an analytical balance, accurately weigh a suitable amount of finely powdered this compound dihydrate (e.g., 50-150 mg) into a weighing boat.
-
Standard Addition: Quickly and carefully add the weighed this compound dihydrate to the conditioned solvent in the titration vessel. Ensure complete transfer of the powder.
-
Dissolution: Allow the standard to dissolve completely in the solvent. Gentle stirring will facilitate this process. Incomplete dissolution can lead to inaccurate results.[4]
-
Titration: Start the titration. The KF reagent will be added automatically until the endpoint is reached.
-
Calculation: The instrument's software will calculate the titer of the KF reagent in mg/mL based on the weight of the this compound dihydrate added (and its theoretical water content of 15.66%) and the volume of titrant consumed.
-
Replicates: Repeat steps 3-7 at least three to five times to ensure the precision of the calibration. The relative standard deviation of the titer values should be within an acceptable range (typically ≤ 1.0%).
-
Solvent Exchange: Due to the limited solubility of this compound dihydrate in methanol, it is good practice to replace the solvent after a few titrations to prevent saturation and ensure complete dissolution of subsequent standard additions.[1]
Decision Pathway for Standard Selection
The choice between a liquid water standard and this compound dihydrate depends on several factors, including the required level of precision, laboratory workflow, and budget. The following diagram illustrates a logical decision-making process.
Caption: Decision workflow for selecting a Karl Fischer calibration standard.
Conclusion
Both liquid water standards and this compound dihydrate are reliable for the calibration of Karl Fischer reagents. Liquid water standards offer higher precision, ease of handling, and reduced solvent consumption, making them ideal for applications demanding the utmost accuracy and for high-throughput laboratories.[1] this compound dihydrate, while requiring more careful handling and potentially leading to slightly lower precision, remains a cost-effective and dependable option for many routine applications. The choice ultimately depends on the specific requirements of the analysis and the resources of the laboratory. By understanding the performance characteristics and procedural nuances of each standard, researchers can confidently select the most appropriate calibrant to ensure the accuracy and reliability of their water content determinations.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sodium Tartrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling of sodium tartrate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to prudent laboratory practices is essential to ensure a safe working environment.[1][2][3][4][5]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Should comply with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Hand Protection | Chemical Resistant Gloves | Wear appropriate chemical resistant gloves to prevent skin contact.[1][8] |
| Body Protection | Protective Clothing | Wear suitable protective clothing or a lab coat to minimize skin contact.[1][8][9] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when there is a risk of dust formation to avoid inhalation.[9][10][11] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and operational efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area.[2][6][7]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[6][7][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6][12]
2. Handling and Use:
-
Handle this compound in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[7][9]
-
Avoid generating dust during handling.[6][7][9] If necessary, moisten the material slightly with water to reduce airborne dust.[10]
-
Use appropriate tools and equipment, such as spatulas and weighing boats, to handle the powder.
-
Wash hands thoroughly with soap and water after handling.[1][9]
-
Do not eat, drink, or smoke in the area where this compound is handled.[9]
3. Spill Management:
-
In case of a spill, immediately cordon off the area.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][6][9]
-
For wet spills, absorb the liquid with an inert material and place it in a labeled container for disposal.
-
Wash the spill area thoroughly with water after the material has been collected.[1][9]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash the affected area with soap and water.[10] Get medical advice if irritation develops.[10]
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen.[2] Seek medical attention if symptoms persist.[6]
-
Ingestion: Do NOT induce vomiting.[2][6] If the person is conscious, rinse their mouth with water and give them several glasses of water to drink.[2][10] Seek medical attention.[2][6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local regulations.[1][10]
-
One suggested method for disposal is Flinn Scientific's Suggested Disposal Method #26a.[1][13]
-
Do not dispose of the material down the drain unless permitted by local authorities.[9]
-
Empty containers may retain product residues and should be disposed of in the same manner as the chemical.[10]
Quantitative Data
| Property | Value |
| Molecular Formula | Na₂C₄H₄O₆·2H₂O |
| Molecular Weight | 230.08 g/mol [10] |
| Appearance | White crystalline powder or granules[1] |
| Odor | Odorless[1][10] |
| Solubility in Water | Soluble[1] |
| Specific Gravity | 1.794[1] |
| pH | 7-9[10] |
| Melting Point | 150°C (302°F) (loses water at 120°C)[10] |
Experimental Workflow for Safe Handling
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. columbuschemical.com [columbuschemical.com]
- 3. carlroth.com [carlroth.com]
- 4. weighing.andprecision.com [weighing.andprecision.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ableinstruments.com [ableinstruments.com]
- 9. rowe.com.au [rowe.com.au]
- 10. technopharmchem.com [technopharmchem.com]
- 11. atpgroup.com [atpgroup.com]
- 12. takarabio.com [takarabio.com]
- 13. archpdfs.lps.org [archpdfs.lps.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
